molecular formula C18H39NO B089496 4-(Tetradecylamino)butan-2-ol CAS No. 143-26-0

4-(Tetradecylamino)butan-2-ol

Cat. No.: B089496
CAS No.: 143-26-0
M. Wt: 285.5 g/mol
InChI Key: UGXJCRVJODURNQ-UHFFFAOYSA-N
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Description

4-(Tetradecylamino)butan-2-ol is a useful research compound. Its molecular formula is C18H39NO and its molecular weight is 285.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-Myristyl-3-hydroxybutylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

143-26-0

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

4-(tetradecylamino)butan-2-ol

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3

InChI Key

UGXJCRVJODURNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNCCC(C)O

Canonical SMILES

CCCCCCCCCCCCCCNCCC(C)O

Other CAS No.

143-26-0

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Tetradecylamino)butan-2-ol (CAS: 143-26-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Tetradecylamino)butan-2-ol, a long-chain amino alcohol, represents a class of molecules with significant, yet underexplored, therapeutic potential. While specific research on this particular compound is limited, the broader family of long-chain and β-amino alcohols has demonstrated a range of biological activities, including potent anti-inflammatory effects through the modulation of Toll-like receptor 4 (TLR4) signaling, as well as antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and extrapolates its potential biological activities based on structurally related compounds. Detailed experimental protocols for investigating these potential activities are also presented to facilitate further research and drug development efforts in this area.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological activity.

PropertyValueReference(s)
CAS Number 143-26-0[1]
Molecular Formula C18H39NO[1]
Molecular Weight 285.51 g/mol [1]
Density 0.859 g/cm³
Boiling Point 391.4 °C at 760 mmHg
Flash Point 26.2 °C
Vapor Pressure 9.56E-08 mmHg at 25°C
LogP (calculated) 5.43890
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 16

Potential Biological Activities and Signaling Pathways

Based on structure-activity relationship studies of analogous long-chain amino alcohols, this compound is hypothesized to exhibit several key biological activities.

Anti-Inflammatory Activity via TLR4 Antagonism

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.[2] Overactivation of this pathway is implicated in various inflammatory diseases.[3] β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway.[2] The long tetradecyl (C14) alkyl chain in this compound is a critical structural feature. Studies on synthetic TLR4 antagonists have shown that the length of the fatty acid chains significantly influences their activity, with C10, C12, and C14 chains often demonstrating potent antagonist effects.[4]

The proposed mechanism of action involves the binding of the amino alcohol to the MD-2 co-receptor, which is associated with TLR4. This binding competitively inhibits the interaction of LPS with the TLR4/MD-2 complex, thereby blocking downstream signaling.

TLR4_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds Compound This compound Compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces

Figure 1: Proposed mechanism of TLR4 antagonism.
Antimicrobial and Antifungal Activity

Amino alcohols, particularly those with long alkyl chains, are known to possess antimicrobial and antifungal properties.[5] The amphiphilic nature of this compound, with its long hydrophobic tetradecyl tail and a polar amino alcohol head, suggests it may interact with and disrupt microbial cell membranes. This mechanism is common for many antimicrobial peptides and synthetic mimics.

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

Synthesis of 4-(Alkylamino)butan-2-ol Derivatives

A general method for the synthesis of N-alkyl amino alcohols involves the direct N-alkylation of an amino alcohol with an alcohol or alkyl halide.[6][7]

Workflow for Synthesis and Purification:

Synthesis_Workflow start Start reactants 4-Aminobutan-2-ol + 1-Bromotetradecane start->reactants reaction Reaction in suitable solvent (e.g., Ethanol) with base (e.g., K2CO3) reactants->reaction workup Aqueous Workup (Extraction with organic solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Figure 2: General synthesis and purification workflow.
In Vitro TLR4 Antagonist Activity Assay

This protocol is designed to assess the ability of this compound to inhibit LPS-induced inflammation in a cell-based assay.[8]

  • Cell Culture:

    • Culture a suitable cell line expressing TLR4, such as human monocytic THP-1 cells or a reporter cell line like HEK-Blue™ hTLR4.

    • Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL).

    • Incubate for a specified period (e.g., 18-24 hours).

  • Quantification of Inflammatory Response:

    • For THP-1 cells, measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell supernatant using an ELISA kit.

    • For reporter cell lines, measure the activity of the secreted reporter protein (e.g., secreted embryonic alkaline phosphatase - SEAP) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of the LPS-induced response for each concentration of the test compound.

    • Determine the IC50 value (the concentration at which 50% of the maximal response is inhibited) by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) can be determined using broth microdilution methods.[9][10][11]

  • Preparation of Inoculum:

    • Grow the selected bacterial or fungal strains overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Broth Microdilution Assay:

    • Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.

    • Add the standardized inoculum to each well.

    • Include positive (inoculum without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC:

    • Subculture a small aliquot from the wells with no visible growth onto agar plates.

    • Incubate the plates until growth is visible in the control culture.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound belongs to a promising class of long-chain amino alcohols with potential therapeutic applications as an anti-inflammatory, antimicrobial, and antifungal agent. Its structural features, particularly the C14 alkyl chain, suggest a strong likelihood of TLR4 antagonistic activity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential and mechanism of action for the development of novel drugs.

References

An In-depth Technical Guide to 4-(Tetradecylamino)butan-2-ol: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge regarding the chemical entity 4-(Tetradecylamino)butan-2-ol. The document details its molecular structure, proposes a viable synthetic route based on established chemical principles, and explores potential areas of biological significance by drawing parallels with structurally related molecules. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide serves as a foundational resource to stimulate further research and development.

Molecular Structure and Physicochemical Properties

This compound is a secondary amino alcohol characterized by a 14-carbon alkyl chain (tetradecyl group) attached to the nitrogen atom of 4-aminobutan-2-ol. The presence of a hydroxyl group and a secondary amine imparts both hydrophilic and lipophilic characteristics to the molecule, suggesting potential surfactant properties.

Molecular Formula: C₁₈H₃₉NO[1]

Molecular Weight: 285.51 g/mol [1]

CAS Number: 143-26-0[1]

Structure:

A summary of the available and unavailable physicochemical data is presented in Table 1. The lack of experimental data highlights a significant gap in the current understanding of this molecule.

PropertyValueReference
Molecular Formula C₁₈H₃₉NO[1]
Molecular Weight 285.51 g/mol [1]
CAS Number 143-26-0[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Appearance Data not available
Spectroscopic Data Data not available

Proposed Synthesis Protocol: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of 4-aminobutan-2-ol with myristaldehyde (tetradecanal). This one-pot reaction involves the formation of a Schiff base intermediate, which is subsequently reduced in situ to the desired secondary amine.

Materials and Reagents
  • 4-Aminobutan-2-ol

  • Myristaldehyde (Tetradecanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Glacial Acetic Acid (optional, as catalyst)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobutan-2-ol (1.0 equivalent) and myristaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of glacial acetic acid can be added to promote this step, particularly if a ketone were used as the carbonyl source.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Aminobutan-2-ol 4-Aminobutan-2-ol Mixing_in_DCE Mix in 1,2-Dichloroethane 4-Aminobutan-2-ol->Mixing_in_DCE Myristaldehyde Myristaldehyde Myristaldehyde->Mixing_in_DCE Imine_Formation Imine Formation (1-2h, RT) Mixing_in_DCE->Imine_Formation Reduction Reduction with NaBH(OAc)3 (12-24h, RT) Imine_Formation->Reduction Quenching Quench with NaHCO3 Reduction->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Figure 1: Proposed synthesis workflow for this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural class of long-chain N-alkylated amino alcohols and related N-acylethanolamines has been the subject of considerable research. These molecules are known to play roles in various physiological processes.

  • Surfactant Properties and Antimicrobial Activity: The amphiphilic nature of long-chain N-alkylated amino alcohols suggests they may act as surfactants. Some cationic surfactants with long alkyl chains have demonstrated antimicrobial activity against pathogenic bacteria and fungi.

  • Anti-inflammatory Effects: Certain N-acylethanolamines, which share a similar long-chain fatty acyl and ethanolamine motif, are known to possess anti-inflammatory properties. For instance, palmitoylethanolamide and oleoylethanolamide exert their effects through receptors like peroxisome proliferator-activated receptor α (PPARα). Derivatives of docosahexaenoic acid (DHA) and ethanolamine have also been investigated as potential anti-inflammatory agents that target the Nur77 receptor and inhibit the NF-κB signaling pathway.

Given these precedents, it is plausible that this compound could exhibit biological activities. Further investigation is warranted to explore its potential as an antimicrobial or anti-inflammatory agent.

Potential_Signaling_Pathway cluster_molecule Hypothetical Action cluster_pathway Potential Anti-inflammatory Pathway Molecule This compound (or similar long-chain amino alcohol) Receptor Interaction with Receptor (e.g., Nur77) Molecule->Receptor Binds to NFkB_Inhibition Inhibition of NF-κB Activation Receptor->NFkB_Inhibition Leads to Inflammatory_Response Decreased Inflammatory Response NFkB_Inhibition->Inflammatory_Response Results in

Figure 2: Inferred anti-inflammatory signaling pathway for long-chain amino alcohols.

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential applications stemming from its amphiphilic nature. This guide has outlined its molecular structure and proposed a robust synthetic protocol via reductive amination. The significant lack of experimental data on its physicochemical properties and biological activities represents a clear opportunity for future research. Key areas for investigation include:

  • Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization of the compound.

  • Physicochemical Profiling: Experimental determination of key properties such as melting point, boiling point, and solubility.

  • Biological Screening: Evaluation of its antimicrobial and anti-inflammatory properties through in vitro and in vivo assays.

  • Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying signaling pathways.

The information presented herein provides a solid foundation for researchers to begin exploring the chemical and biological landscape of this compound and its potential contributions to materials science and drug discovery.

References

The Dual-Edged Sword: A Technical Guide to 4-(Tetradecylamino)butan-2-ol as a Prototypical Cationic Amphiphilic Drug

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core principles of cationic amphiphilic drugs (CADs), a significant class of compounds with profound effects on cellular physiology. While specific experimental data for 4-(Tetradecylamino)butan-2-ol is not extensively available in public literature, its chemical structure—a long hydrophobic tetradecyl chain coupled with a hydrophilic amino-alcohol moiety—positions it as a quintessential example of a CAD. This document, therefore, uses this compound as a structural archetype to explore the well-documented characteristics and mechanisms of the broader CAD class.

Physicochemical Properties of Cationic Amphiphilic Drugs

The biological activity of CADs is intrinsically linked to their physicochemical properties. These compounds typically consist of a hydrophobic ring structure or an aliphatic chain and a hydrophilic side chain containing a charged cationic amine group.[1] This amphiphilic nature governs their interaction with biological membranes and their subcellular localization.

PropertyDescriptionImplication for Biological Activity
Lipophilicity (Log P) The partitioning coefficient of a compound between an oily and an aqueous phase. High Log P indicates greater lipid solubility.Higher lipophilicity generally leads to greater accumulation in cellular membranes and lysosomes.[2]
pKa The acid dissociation constant, which indicates the strength of an acid. For the amine group in CADs, this determines the extent of protonation at a given pH.The pKa of the ionizable amine is crucial for lysosomotropism. A pKa that allows the drug to be largely uncharged at physiological pH (7.4) but protonated in the acidic environment of the lysosome (pH 4.5-5.0) facilitates trapping.[3]
Amphiphilicity The presence of both hydrophobic and hydrophilic regions within the same molecule.This property drives the insertion of CADs into the lipid bilayers of cellular and organellar membranes, potentially disrupting their structure and function.[4]

Mechanism of Action: Lysosomotropism and Its Consequences

A hallmark of CADs is their tendency to accumulate in lysosomes, a phenomenon known as lysosomotropism.[2] This process is driven by the pH gradient between the cytosol and the acidic lumen of the lysosome.

Figure 1: The process of lysosomal trapping of a cationic amphiphilic drug.

The accumulation of CADs within lysosomes can lead to several downstream cellular effects, including the induction of phospholipidosis.

Drug-Induced Phospholipidosis

Phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of intracellular phospholipids.[4] This condition is a well-documented side effect of many CADs.[1][5] The primary mechanism is believed to be the inhibition of lysosomal phospholipase activity by the accumulated drug.[6]

phospholipidosis Mechanism of CAD-Induced Phospholipidosis cluster_lysosome Lysosome CAD Accumulated CAD LPLA2 Lysosomal Phospholipase A2 CAD->LPLA2 Inhibits Breakdown Phospholipid Breakdown Products LPLA2->Breakdown Catalyzes Phospholipids Phospholipids Phospholipids->LPLA2 Substrate LamellarBodies Formation of Lamellar Bodies (Phospholipidosis) Phospholipids->LamellarBodies Accumulation leads to

Figure 2: Inhibition of lysosomal phospholipase A2 by CADs, leading to phospholipidosis.

The accumulation of phospholipids often results in the formation of concentric lamellar bodies within the lysosomes, which are observable by transmission electron microscopy.[4]

Experimental Protocols for Assessing Phospholipidosis

A key aspect of preclinical drug development is the assessment of a compound's potential to induce phospholipidosis. Below is a generalized workflow for such an investigation.

In Vitro Screening for Phospholipidosis

Objective: To determine if a test compound, such as this compound, induces phospholipid accumulation in a cell-based assay.

Methodology:

  • Cell Culture: HeLa cells or other suitable cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are incubated with varying concentrations of the test CAD for a specified period (e.g., 24-72 hours). A known inducer of phospholipidosis (e.g., amiodarone) and a vehicle control are included.

  • Fluorescent Probe Staining: A fluorescently labeled phospholipid or a dye that specifically stains accumulated phospholipids (e.g., NBD-PE) is added to the culture medium.

  • Imaging and Quantification: Cells are imaged using fluorescence microscopy. The fluorescence intensity per cell is quantified to measure the extent of phospholipid accumulation.

  • Confirmation by Electron Microscopy: For confirmation, treated cells can be fixed, sectioned, and examined by transmission electron microscopy (TEM) for the presence of lamellar bodies.

experimental_workflow Workflow for Phospholipidosis Assessment Start Start: Cell Culture Treatment Incubate with Test CAD (e.g., this compound) Start->Treatment Staining Stain with Fluorescent Phospholipid Probe Treatment->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis and Quantification of Fluorescence Imaging->Quantification Confirmation Confirmation with Transmission Electron Microscopy Quantification->Confirmation End End: Assess Phospholipidosis Potential Confirmation->End

Figure 3: A generalized experimental workflow for screening compounds for phospholipidosis induction.

Therapeutic Implications and Future Directions

The ability of CADs to accumulate in lysosomes and disrupt their function is a double-edged sword. While phospholipidosis is generally considered an adverse effect in drug development, the lysosomotropic properties of these compounds are being explored for therapeutic benefit, particularly in oncology.[7][8] By inducing lysosomal membrane permeabilization (LMP), certain CADs can trigger cancer cell death.[7]

The study of compounds like this compound and other novel CADs is crucial for understanding the structure-activity relationships that govern their lysosomotropic and cytotoxic effects. Future research should focus on designing CADs that selectively target cancer cell lysosomes while minimizing the induction of phospholipidosis in healthy tissues. This could lead to the development of a new generation of lysosome-targeting anticancer drugs.

References

The Enigmatic Mechanism of 4-(Tetradecylamino)butan-2-ol: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the specific mechanism of action of 4-(Tetradecylamino)butan-2-ol remains elusive. This in-depth technical guide candidly addresses the current knowledge gap surrounding this long-chain alkylamine derivative, highlighting the absence of published research on its biological activity, signaling pathways, and quantitative data.

At present, there are no publicly accessible studies that would allow for a thorough analysis of the pharmacological or biological effects of this compound. Searches for this specific compound, as well as its close structural analogs, have not yielded any significant findings related to its mechanism of action. While the broader class of alkylamine derivatives encompasses a wide range of biologically active molecules with diverse mechanisms, it is not scientifically sound to extrapolate these actions to the specific structure of this compound without direct experimental evidence.

General classes of long-chain alkylamines have been investigated for various applications, including their use as surfactants and in the formation of lipid nanoparticles for drug delivery. However, this information does not shed light on a specific pharmacological mechanism of action for the compound .

Due to the lack of available data, this report cannot fulfill the initial request for a detailed technical guide including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not yet characterized the biological profile of this compound in the published literature.

This report serves to inform researchers, scientists, and drug development professionals that this compound represents a novel and uncharacterized chemical entity. Its biological effects and potential therapeutic applications, if any, remain to be determined through future scientific investigation.

Further research, including initial in vitro screening and subsequent in vivo studies, would be necessary to elucidate the mechanism of action, identify potential molecular targets, and characterize the overall pharmacological profile of this compound. Without such foundational research, any discussion of its mechanism would be purely speculative.

An In-Depth Technical Guide on the Induction of Phospholipidosis by 4-(Tetradecylamino)butan-2-ol and Other Cationic Amphiphilic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Drug-Induced Phospholipidosis

Phospholipidosis is a condition defined by the excessive accumulation of phospholipids within the lysosomes of cells.[1] This accumulation results in the formation of concentric membrane layers, often referred to as "lamellar bodies" or "myeloid bodies," which are the ultrastructural hallmark of the condition.[2] DIPL can affect various tissues and organs, with the liver, lungs, kidneys, and heart being commonly reported sites.[3] Although not always associated with overt toxicity, the induction of phospholipidosis is considered an adverse effect in drug development and is a concern for regulatory agencies.[3]

The primary class of drugs responsible for DIPL are cationic amphiphilic drugs (CADs).[4] These molecules share two key physicochemical properties: a hydrophobic ring or aliphatic structure and a hydrophilic side chain containing a protonatable amine group.[4] This amphiphilic nature allows them to interact with and traverse cellular membranes, while the cationic charge facilitates their accumulation in the acidic environment of lysosomes.

Mechanisms of Phospholipidosis Induction by Cationic Amphiphilic Drugs

The precise mechanisms by which CADs induce phospholipidosis are multifaceted and not fully elucidated. However, two primary hypotheses have been proposed:

  • Direct Inhibition of Lysosomal Phospholipases: The most widely accepted mechanism is the direct inhibition of lysosomal phospholipase activity.[1] CADs, after accumulating in lysosomes, are thought to bind to the negatively charged surfaces of intralysosomal vesicles, which are the primary sites of phospholipid degradation.[5] This binding can interfere with the activity of lysosomal phospholipases, such as phospholipase A1 and A2, which are responsible for the catabolism of phospholipids.[6] The inhibition of these enzymes leads to a backlog of undigested phospholipids, resulting in their accumulation.[6]

  • Formation of Drug-Phospholipid Complexes: An alternative, though not mutually exclusive, hypothesis suggests that CADs form complexes with phospholipids.[1] These drug-lipid complexes may be resistant to degradation by lysosomal phospholipases, leading to their accumulation within the lysosome.[1]

It is likely that both mechanisms contribute to the development of DIPL, with the relative importance of each varying depending on the specific drug and cell type.

Quantitative Assessment of Phospholipidosis Induction

The potential of a compound to induce phospholipidosis is typically assessed using in vitro cell-based assays. These assays provide quantitative data, such as the half-maximal effective concentration (EC50), which allows for the ranking and comparison of different compounds. The following table summarizes representative EC50 values for phospholipidosis induction by several well-known cationic amphiphilic drugs in the human hepatoma cell line, HepG2.

CompoundCell LineAssay MethodEC50 (µM)Reference
AmiodaroneHepG2LipidTOX Red4.96[2]
PropranololHepG2LipidTOX Red~9.5[7]
ChlorpromazineHepG2LipidTOX RedNot Reported[2]
DesipramineHepG2LipidTOX RedNot Reported[2]
ClomipramineHepG2LipidTOX RedNot Reported[2]
AmitriptylineHepG2LipidTOX RedNot Reported[2]
TamoxifenH4LipidTOX Green<2.5[8]

Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. These values should be considered as indicative of the phospholipidosis-inducing potential of the respective compounds.

Experimental Protocols

A thorough assessment of DIPL involves a combination of in vitro screening assays and confirmatory methods like transmission electron microscopy.

In Vitro Phospholipidosis Assay using Fluorescent Dyes (LipidTOX™)

This high-content screening assay provides a quantitative measure of phospholipid accumulation in cultured cells.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Collagen-coated 96-well or 1536-well plates

  • Test compound (e.g., 4-(tetradecylamino)butan-2-ol) and positive control (e.g., Amiodarone)

  • HCS LipidTOX™ Red Phospholipidosis Detection Reagent

  • Hoechst 33342 nuclear stain

  • Formaldehyde solution (e.g., 4% in PBS)

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HepG2 cells into collagen-coated microplates at an optimized density (e.g., 900 cells/well for a 1536-well plate) and allow them to attach for at least 4 hours in a humidified incubator at 37°C and 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in cell culture medium. Add the compound solutions to the cells.

  • Staining: Add the LipidTOX™ Red reagent (typically at a 1:500 or 1:1000 dilution) to the wells containing the cells and compound.[7][9]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO2.[2][10]

  • Fixation and Nuclear Staining: After incubation, fix the cells with a formaldehyde solution containing Hoechst 33342 for 15-30 minutes at room temperature.[2]

  • Washing: Gently wash the cells with PBS to remove the fixative and excess stain.[2]

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the LipidTOX™ Red (e.g., Texas Red channel) and Hoechst 33342 (e.g., DAPI channel) dyes.[7]

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of the LipidTOX™ Red signal within the cytoplasm of the cells, normalized to the cell number (determined by nuclear count).[7]

Transmission Electron Microscopy (TEM)

TEM is the gold standard for the definitive confirmation of phospholipidosis, as it allows for the direct visualization of multilamellar bodies.[2]

Materials:

  • Cultured cells or tissue samples

  • EM fixative solution (e.g., 2% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer)[11]

  • Osmium tetroxide solution

  • Uranyl acetate solution

  • Lead citrate solution

  • Ethanol series for dehydration

  • Epoxy resin for embedding

  • Ultramicrotome

  • Transmission electron microscope

Procedure:

  • Fixation: Fix the cell or tissue samples in EM fixative solution for at least 1 hour at room temperature.[2]

  • Post-fixation: Post-fix the samples in osmium tetroxide for 1 hour.[2]

  • En Bloc Staining: Stain the samples with uranyl acetate.[2]

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 35%, 50%, 70%, 95%, 100%).[2]

  • Infiltration and Embedding: Infiltrate the samples with epoxy resin and polymerize at 60°C for 48-72 hours.[2][11]

  • Sectioning: Cut ultrathin sections (approximately 70 nm) using an ultramicrotome.[2]

  • Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.[11]

  • Imaging: Examine the sections using a transmission electron microscope and capture images of cells to identify the presence of multilamellar bodies within lysosomes.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of DIPL and a typical experimental workflow for its assessment.

G Proposed Mechanism of Cationic Amphiphilic Drug-Induced Phospholipidosis cluster_cell Cell CAD Cationic Amphiphilic Drug (CAD) (e.g., this compound) Lysosome Lysosome (Acidic pH) CAD->Lysosome Accumulation due to ion trapping Inhibition Inhibition Lysosome->Inhibition Phospholipids Phospholipids Phospholipids->Lysosome Accumulation Phospholipid Accumulation (Multilamellar Bodies) Phospholipids->Accumulation Degradation Degradation Products Phospholipids->Degradation Phospholipases Lysosomal Phospholipases (e.g., PLA1, PLA2) Phospholipases->Lysosome Phospholipases->Degradation Normal Function Inhibition->Phospholipases Inhibition->Accumulation

Caption: Proposed mechanism of cationic amphiphilic drug-induced phospholipidosis.

G Experimental Workflow for Assessing Phospholipidosis Start Start: Test Compound (e.g., this compound) InVitro In Vitro Assay (e.g., LipidTOX in HepG2 cells) Start->InVitro DataAnalysis Quantitative Data Analysis (EC50 Calculation) InVitro->DataAnalysis Decision Phospholipidosis Potential? DataAnalysis->Decision TEM Confirmation by Transmission Electron Microscopy (TEM) Decision->TEM High Potential Report Final Report and Risk Assessment Decision->Report Low Potential TEM->Report

Caption: Experimental workflow for assessing phospholipidosis-inducing potential.

Conclusion

The induction of phospholipidosis is a significant consideration in the safety assessment of new drug candidates. Cationic amphiphilic drugs, such as "this compound," are particularly prone to causing this effect due to their physicochemical properties that lead to their accumulation in lysosomes and subsequent interference with phospholipid metabolism. A combination of high-throughput in vitro screening assays and confirmatory electron microscopy provides a robust strategy for identifying and characterizing the phospholipidosis-inducing potential of novel compounds. Understanding the underlying mechanisms and employing appropriate experimental models are crucial for mitigating the risk of DIPL in drug development.

References

Solubility and stability of "4-(Tetradecylamino)butan-2-ol" in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Physicochemical Properties of 4-(Tetradecylamino)butan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the predicted solubility and stability of the amphiphilic amino alcohol, this compound. As of the date of this document, specific experimental data for this compound is not available in peer-reviewed literature. Therefore, this guide outlines its predicted physicochemical properties based on its structure—a polar aminobutanol headgroup and a long, nonpolar fourteen-carbon (C14) alkyl chain. Furthermore, it provides detailed, standardized experimental protocols for determining its thermodynamic solubility and chemical stability, which are essential for research and development applications.

Physicochemical Properties of this compound

The structure of this compound consists of a hydrophilic secondary amino alcohol headgroup and a significant hydrophobic tetradecyl tail. This amphiphilic nature is the primary determinant of its physical and chemical properties, suggesting it behaves similarly to a cationic surfactant or a lipid.

Predicted Solubility Profile

The predicted solubility in various common laboratory solvents is summarized in Table 1. These predictions are qualitative and require experimental verification.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Aqueous BuffersVery Low / InsolubleThe large, nonpolar C14 alkyl chain dominates, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can interact with the polar headgroup, and their organic nature can solvate the alkyl tail to some extent.
Nonpolar Hexanes, Toluene, ChloroformHighThe nonpolar solvent readily solvates the long hydrophobic tetradecyl chain.
Alcohols Methanol, Ethanol, IsopropanolHighAlcohols are amphiphilic and can effectively solvate both the polar amino alcohol headgroup and the nonpolar alkyl tail.[4][5]

Below is a diagram illustrating the relationship between the molecular structure and its predicted solubility.

G Logical Diagram: Structure-Solubility Relationship cluster_molecule This compound cluster_solvents Solvent Type cluster_interaction Interaction & Result Head Polar Head (Aminobutanol) Tail Nonpolar Tail (C14 Alkyl Chain) Polar Polar Solvents (e.g., Water) Head->Polar 'Like dissolves Like' (but overpowered by tail) Nonpolar Nonpolar Solvents (e.g., Hexane) Tail->Nonpolar 'Like dissolves Like' Result1 Strong Repulsion = Low Solubility Polar->Result1 Result2 Strong Attraction = High Solubility Nonpolar->Result2

Caption: Structure-solubility relationship for an amphiphilic molecule.
Predicted Stability Profile

The chemical stability of this compound will be influenced by its two primary functional groups: the secondary amine and the secondary alcohol. Potential degradation pathways include:

  • Acid-Base Reactions: The amine group is basic and will react with acids to form an ammonium salt. This typically does not represent degradation but will significantly alter its physical properties, potentially increasing aqueous solubility.

  • Thermal Stress: High temperatures may induce degradation, with the specific pathway depending on the atmosphere (e.g., oxidative degradation in the presence of air).

A formal stability assessment requires a validated, stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[8][9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge capable of handling vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let heavy solids settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solid material.[9]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

G Experimental Workflow: Shake-Flask Solubility Assay A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate on Shaker (24-72h at Temp.) B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for the determination of thermodynamic solubility.
Protocol for Stability Assessment (Forced Degradation & HPLC Method)

This protocol outlines the development of a stability-indicating HPLC method to assess the degradation of this compound under stress conditions.[7][10]

Objective: To identify potential degradation products and pathways, and to establish a quantitative method for measuring the compound's stability over time.

Phase 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to a variety of stress conditions designed to induce degradation (aiming for 5-20% degradation).[11]

    • Acid Hydrolysis: Dilute with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Dilute with 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]

    • Thermal: Heat the solid powder or a solution at an elevated temperature (e.g., 80°C) for 72 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) or a broad-spectrum light source as per ICH guidelines.

  • Sample Neutralization: After exposure, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector to develop the analytical method.

Phase 2: Stability-Indicating HPLC Method Development

  • Column & Mobile Phase Screening: Start with a standard reversed-phase column (e.g., C18) and a gradient elution method using a mobile phase of water (with an additive like 0.1% formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol).

  • Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve baseline separation between the parent peak of this compound and all degradation peaks generated during the forced degradation study.[10] The PDA detector helps ensure peak purity.

  • Method Validation: Once the separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Phase 3: Formal Stability Study

  • Sample Preparation: Prepare solutions of this compound in the desired solvent systems and store them under defined conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the parent compound versus time. The rate of degradation can be determined from this data, often by fitting to a kinetic model (e.g., zero-order or first-order kinetics).

G Workflow: HPLC-Based Stability Assay cluster_force Phase 1: Forced Degradation cluster_dev Phase 2: Method Development cluster_study Phase 3: Formal Stability Study A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) A->B C Analyze Stressed Samples to Identify Degradants B->C D Screen HPLC Columns & Mobile Phases C->D E Optimize Separation of Parent & Degradant Peaks D->E F Validate Method (ICH Guidelines) E->F G Store Samples at Defined Conditions F->G H Analyze at Time Points (t=0, 1, 2... weeks) G->H I Quantify Parent Compound & Plot vs. Time H->I

Caption: General workflow for a forced degradation and stability study.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted properties and proposed experimental protocols are based on general chemical principles and established methodologies. All laboratory work should be conducted in accordance with appropriate safety standards and regulations.

References

Provisional Safety and Handling Guidelines for 4-(Tetradecylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-(Tetradecylamino)butan-2-ol is a novel research chemical with limited publicly available safety and toxicological data. The following guidelines are based on the safety profiles of structurally similar long-chain amino alcohols and general principles of laboratory safety for uncharacterized substances. Researchers, scientists, and drug development professionals must exercise extreme caution and conduct a thorough risk assessment before handling this compound. These guidelines should be adapted to specific laboratory conditions and experimental protocols.

Introduction

This compound is an amino alcohol that has been identified as a potential component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. As a novel chemical entity, its full toxicological profile has not been established. This guide provides a provisional framework for its safe handling in a research and development setting, drawing parallels from similar molecules and established laboratory safety protocols. The development of new drugs and chemical entities requires a robust risk management strategy to ensure personnel safety.[1][2][3]

Hazard Identification and Classification

Due to the lack of specific data for this compound, a precautionary approach to hazard classification is warranted. Based on the structure, which contains an amino group and a long alkyl chain, the compound may exhibit properties of both amines and alcohols. A safety data sheet for a generic amino alcohol indicates potential for severe skin and eye damage.[4]

Provisional GHS Classification (Based on Analogy):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage / Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.[4][5]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3Harmful to aquatic life with long lasting effects.

Note: This classification is provisional and should be updated as more data becomes available.

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of this compound.

PropertyPredicted Value/InformationSource/Basis
Molecular FormulaC18H39NOChemical Structure
Molecular Weight285.51 g/mol Chemical Structure
AppearanceLikely a solid or viscous liquid at room temperatureAnalogy to similar long-chain alcohols and amines
SolubilityPoorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO)General properties of long-chain aliphatic compounds
Boiling PointNot determined-
Melting PointNot determined-
Flash PointLikely combustibleAnalogy to other long-chain alcohols

Experimental Protocols: Safe Handling and Storage

4.1. Engineering Controls

  • All handling of this compound should be conducted in a well-ventilated laboratory.

  • Use of a certified chemical fume hood is mandatory when handling the neat compound, preparing solutions, or when there is a potential for aerosol generation.[6]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

4.2. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum requirements:

PPE TypeSpecificationRationale
Eye ProtectionANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6]Protects against splashes and aerosols.
Hand ProtectionChemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data.Prevents skin contact.[4]
Body ProtectionLaboratory coat. A chemically resistant apron may be required for larger quantities.[6]Protects against skin contact.
Respiratory ProtectionNot typically required if handled in a fume hood. If aerosols may be generated outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]Prevents inhalation of aerosols or vapors.

4.3. Storage

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Keep away from sources of ignition.[6]

4.4. Spill and Emergency Procedures

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] Ventilate the area and clean the spill site with an appropriate solvent.

  • Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Diagrams

The following diagrams illustrate key workflows for the safe handling of novel chemical entities like this compound.

G cluster_0 Risk Assessment for Novel Chemicals A Identify Chemical (this compound) B Gather Available Data (Analogs, Predictive Models) A->B C Provisional Hazard Identification (Toxicity, Reactivity) B->C D Exposure Assessment (Quantity, Frequency, Route) C->D E Risk Characterization (High, Medium, Low) D->E F Develop Safe Handling Procedures (SOPs) E->F

Caption: Risk assessment workflow for novel chemicals.

G cluster_1 Standard Handling Protocol start Start prepare Prepare Work Area (Fume Hood, Spill Kit) start->prepare don_ppe Don PPE (Goggles, Gloves, Lab Coat) prepare->don_ppe handle Handle Compound (Weighing, Dissolving) don_ppe->handle decontaminate Decontaminate Work Area handle->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe end End doff_ppe->end

Caption: Standard laboratory handling workflow.

Disposal Considerations

All waste containing this compound should be considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The safe handling of novel chemical compounds like this compound is paramount in a research and development setting. While specific toxicological data is not yet available, a cautious approach based on the known hazards of similar amino alcohols and general principles of laboratory safety can mitigate risks. Researchers must remain vigilant, adhere to established safety protocols, and continuously seek to update their understanding of the compound's properties as new information becomes available. The development of novel lipid nanoparticles for therapeutic delivery necessitates a thorough safety evaluation of all components.[8][9][10][11][12]

References

4-(Tetradecylamino)butan-2-ol: A Technical Guide to a Novel Amphiphilic Amino Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential biological activities of the novel compound 4-(Tetradecylamino)butan-2-ol. Due to the absence of specific literature on this molecule, this document outlines a proposed synthetic pathway via reductive amination, details hypothetical experimental protocols for its characterization, and discusses its potential as an antimicrobial agent based on structure-activity relationships of analogous long-chain amino alcohols. This guide serves as a foundational resource for researchers interested in the exploration and development of this and similar amphiphilic compounds.

Introduction

This compound is an amphiphilic molecule characterized by a hydrophilic amino alcohol headgroup and a lipophilic 14-carbon alkyl (tetradecyl) tail. This structure is suggestive of surfactant properties and potential bioactivity, particularly as an antimicrobial agent. Compounds with similar long alkyl chains and cationic or polar headgroups, such as quaternary ammonium compounds, have demonstrated potent antimicrobial effects.[1][2] The mechanism of action for such compounds often involves the disruption of bacterial cell membranes.[3] This guide will explore the synthetic route to this compound and propose methodologies for investigating its biological potential.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 4-aminobutan-2-ol with tetradecanal. Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines.[4][5] The reaction proceeds via the formation of an intermediate imine or Schiff base, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Aminobutan-2-ol

  • Tetradecanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[5]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • To a solution of 4-aminobutan-2-ol (1.0 eq) in DCM, add tetradecanal (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Physicochemical Properties (Predicted)

The amphiphilic nature of this compound suggests it will exhibit surfactant properties, potentially forming micelles in aqueous solutions above a critical micelle concentration (CMC). The long tetradecyl chain will contribute to its lipophilicity, likely resulting in low water solubility but good solubility in organic solvents.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₈H₃₉NO
Molecular Weight 285.51 g/mol
Appearance Waxy solid or viscous oil
Solubility Low in water; Soluble in alcohols, DCM, ethers
Amphiphilic Nature Possesses a polar head and a nonpolar tail

Potential Biological Activities and Signaling Pathways

Based on structurally related long-chain N-alkylated amino alcohols and quaternary ammonium compounds, this compound is hypothesized to possess antimicrobial activity.[1][2][3] The length of the alkyl chain is a critical determinant of antimicrobial efficacy, with chains of 12-16 carbons often showing the highest activity against both Gram-positive and Gram-negative bacteria.[3]

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action is likely the disruption of the bacterial cell membrane. The positively charged (protonated) amine group would interact with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. The lipophilic tetradecyl chain would then insert into and disrupt the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

antimicrobial_mechanism cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound Hydrophilic Head (Amino Alcohol) + Lipophilic Tail (Tetradecyl) membrane Lipid Bilayer compound->membrane Hydrophobic Interaction (Tail Insertion) neg_charge Negative Surface Charge compound->neg_charge Electrostatic Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Cytoplasmic Content disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action for this compound.

Proposed Experimental Workflows for Biological Evaluation

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.

Protocol:

  • Bacterial Strains: Include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Microbroth Dilution Assay:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture aliquots from the wells with no visible growth onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

antimicrobial_workflow start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of This compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates at 37°C for 24h subculture->incubate_agar read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for antimicrobial susceptibility testing.

Predicted Quantitative Data

Based on literature for similar compounds, the following is a table of hypothetical MIC values.

Bacterial StrainTypePredicted MIC Range (µg/mL)
Staphylococcus aureusGram-positive2 - 16
Bacillus subtilisGram-positive4 - 32
Escherichia coliGram-negative16 - 128
Pseudomonas aeruginosaGram-negative32 - 256

Conclusion

While this compound is not currently described in the scientific literature, its structure suggests it is a promising candidate for investigation as a novel amphiphilic agent with potential antimicrobial properties. This technical guide provides a theoretical framework for its synthesis via reductive amination and a clear roadmap for the evaluation of its biological activity. The detailed protocols and predicted outcomes are intended to facilitate future research into this and other long-chain amino alcohols, which may have applications in drug development, materials science, and as disinfectants. Further studies are warranted to confirm these hypotheses and to fully characterize the properties and potential applications of this novel compound.

References

The Enigmatic Profile of 4-(Tetradecylamino)butan-2-ol: A Commercially Available Compound Shrouded in Scientific Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecules with therapeutic potential is a constant endeavor. This in-depth guide delves into the available scientific and technical information surrounding the chemical compound 4-(Tetradecylamino)butan-2-ol. However, a comprehensive investigation reveals a significant disparity between its commercial availability and the depth of publicly accessible research into its discovery, history, and biological functions.

While this compound is listed by several chemical suppliers, indicating its synthesis and accessibility for research and industrial purposes, a thorough search of scientific databases, patent libraries, and academic journals yields a notable absence of detailed information regarding its origins and scientific exploration.

Chemical and Physical Properties

A summary of the basic chemical and physical data for this compound, as aggregated from various chemical supplier databases, is presented below.

PropertyValue
CAS Number 143-26-0
Molecular Formula C₁₈H₃₉NO
Molecular Weight 285.51 g/mol
Boiling Point 391.4 °C at 760 mmHg (Predicted)
Density 0.859 g/cm³ (Predicted)

Note: The boiling point and density are predicted values and may not have been experimentally verified.

Discovery and History

Synthesis and Experimental Protocols

G cluster_reactants Potential Reactants cluster_reaction Reaction cluster_product Product reactant1 1-Aminobutan-2-ol reaction Nucleophilic Substitution reactant1->reaction reactant2 1-Bromotetradecane reactant2->reaction product This compound reaction->product

Methodological & Application

Application Notes and Protocols for Nucleic Acid Transfection using 4-(Tetradecylamino)butan-2-ol-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into cells is a cornerstone of modern molecular biology and therapeutic development. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for this purpose, offering high transfection efficiency and a favorable safety profile.[1][2] A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[2] This document provides detailed application notes and protocols for the use of lipid nanoparticles formulated with the novel ionizable lipid, 4-(Tetradecylamino)butan-2-ol, for efficient nucleic acid transfection in both in vitro and in vivo settings.

The structure of this compound, with its tertiary amine headgroup and a tetradecyl tail, is designed to be cationic at low pH, enabling strong interaction with the negatively charged phosphate backbone of nucleic acids during LNP formulation. Upon cellular uptake and endosomal acidification, the protonation of the amine facilitates endosomal escape, a crucial step for the cytosolic delivery of the nucleic acid payload. These application notes will guide researchers in the formulation, characterization, and application of this compound-containing LNPs for their specific research and development needs.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs
ParameterLNP-mRNALNP-siRNA
Mean Particle Size (nm) 80 - 10070 - 90
Polydispersity Index (PDI) < 0.15< 0.15
Zeta Potential (mV) at pH 7.4 -5 to +5-5 to +5
Encapsulation Efficiency (%) > 95%> 95%
Nucleic Acid to Lipid Ratio (w/w) 1:10 - 1:201:10 - 1:20
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
Cell LineNucleic AcidTransfection Efficiency (%)Cell Viability (%)
HeLa mRNA (eGFP)85 ± 5> 90
HEK293 mRNA (eGFP)90 ± 4> 95
A549 siRNA (GAPDH)80 ± 6 (knockdown)> 90
Primary Hepatocytes mRNA (Luciferase)75 ± 8> 85

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Nucleic Acid Encapsulation

This protocol describes the preparation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible formulation.

Materials:

  • This compound (ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEG-lipid)[3]

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-25 mg/mL.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid (mRNA or siRNA) in citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a flow rate ratio of 1:3 (ethanol:aqueous). The total flow rate should be optimized based on the specific microfluidic system used (typically 2-12 mL/min).

  • Dialysis: Collect the resulting nanoparticle suspension and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and non-encapsulated nucleic acid. Change the PBS buffer 3 times during dialysis.

  • Sterilization and Storage: Filter the LNP suspension through a 0.22 µm sterile filter. Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: In Vitro Transfection of Cultured Cells

This protocol provides a general procedure for transfecting mammalian cells in culture with this compound LNPs.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound LNPs encapsulating the desired nucleic acid

  • 96-well or 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes: Dilute the this compound LNPs to the desired final concentration of nucleic acid (e.g., 50-200 ng/well for a 96-well plate) in serum-free cell culture medium.

  • Transfection: Remove the old medium from the cells and replace it with the medium containing the LNP-nucleic acid complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the specific nucleic acid being delivered.

  • Assay for Gene Expression or Knockdown: After incubation, analyze the cells for the desired outcome. For mRNA delivery, this could involve measuring the expression of the encoded protein (e.g., by fluorescence microscopy for GFP, or a luciferase assay). For siRNA delivery, this would involve quantifying the knockdown of the target gene (e.g., by qRT-PCR or Western blot).

Protocol 3: In Vivo Administration of LNPs in a Mouse Model

This protocol outlines a general procedure for the systemic administration of this compound LNPs in a mouse model.

Materials:

  • This compound LNPs encapsulating the desired nucleic acid, formulated in sterile PBS.

  • Mice (e.g., C57BL/6)

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Anesthetic (if required for the procedure)

Procedure:

  • Preparation of LNP Solution: Thaw the LNP formulation and dilute it with sterile PBS to the desired final concentration for injection. The typical dose of nucleic acid may range from 0.1 to 1.0 mg/kg body weight.

  • Animal Handling: Handle the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Administration: Administer the LNP solution to the mice via intravenous (IV) injection into the tail vein. The injection volume should typically be around 100-200 µL.

  • Monitoring: Monitor the animals for any adverse effects after injection.

  • Tissue Harvest and Analysis: At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), euthanize the mice and harvest the tissues of interest (e.g., liver, spleen, lungs). Analyze the tissues for nucleic acid delivery and subsequent protein expression or gene knockdown using appropriate techniques such as bioluminescence imaging, ELISA, qRT-PCR, or immunohistochemistry.

Visualizations

Experimental_Workflow_for_LNP_Transfection Experimental Workflow for LNP-mediated Nucleic Acid Transfection cluster_formulation LNP Formulation cluster_invitro In Vitro Transfection cluster_invivo In Vivo Administration Lipid_Mix Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Nucleic_Acid Nucleic Acid in Aqueous Buffer (pH 4.0) Nucleic_Acid->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Formulated_LNPs Formulated LNPs Dialysis->Formulated_LNPs Transfection Addition of LNPs to Cells Formulated_LNPs->Transfection IV_Injection Intravenous Injection in Mouse Model Formulated_LNPs->IV_Injection Cell_Culture Cell Seeding Cell_Culture->Transfection Incubation Incubation (24-72h) Transfection->Incubation Analysis_InVitro Analysis (e.g., Fluorescence, Luciferase, qRT-PCR) Incubation->Analysis_InVitro Tissue_Harvest Tissue Harvest (e.g., Liver, Spleen) IV_Injection->Tissue_Harvest Analysis_InVivo Analysis (e.g., Bioluminescence, ELISA, IHC) Tissue_Harvest->Analysis_InVivo

Caption: Workflow for LNP formulation and nucleic acid delivery.

Cellular_Uptake_and_Endosomal_Escape Mechanism of LNP-mediated Nucleic Acid Delivery LNP LNP (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Uptake Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome 2. Encapsulation Late_Endosome Late Endosome / Lysosome (pH ~5.0, LNP becomes cationic) Endosome->Late_Endosome 3. Maturation & Acidification Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. Membrane Destabilization Nucleic_Acid_Release Nucleic Acid Release Endosomal_Escape->Nucleic_Acid_Release Cytoplasm Cytoplasm Translation_or_RISC Translation (mRNA) or RISC Loading (siRNA) Nucleic_Acid_Release->Translation_or_RISC 5. Functional Activity

Caption: Cellular mechanism of LNP-mediated nucleic acid delivery.

References

Application Notes and Protocols for Lipid Nanoparticle Formulation using 4-(Tetradecylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral vector systems for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] The success of these delivery systems is critically dependent on their composition, particularly the choice of the ionizable cationic lipid.[3][4][5] These lipids are essential for encapsulating the negatively charged nucleic acid payload, facilitating endosomal escape, and ultimately ensuring the release of the therapeutic into the cytoplasm.[2][4][6]

This document provides detailed application notes and protocols for the formulation and characterization of lipid nanoparticles utilizing a novel cationic lipid, 4-(Tetradecylamino)butan-2-ol . While this specific lipid is presented as a novel component, the methodologies described herein are based on established and widely adopted practices for LNP development.[7][8] These protocols are intended to serve as a comprehensive guide for researchers aiming to incorporate and evaluate new cationic lipids in their LNP formulations for siRNA delivery.

The typical composition of LNPs consists of four key components: an ionizable cationic lipid, a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid to control particle size and stability.[2][5] The molar ratio of these components is a critical parameter that influences the efficacy and safety of the formulation.[5][7]

Quantitative Data Summary

Effective LNP formulation requires rigorous characterization to ensure batch-to-batch consistency and to predict in vivo performance. The following tables provide a template for presenting the key physicochemical properties of LNPs formulated with this compound. The data shown are representative values based on typical LNP formulations.

Table 1: Physicochemical Properties of LNP Formulations

Formulation IDCationic LipidMolar Ratio (Cationic:DSPC:Chol:PEG)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LNP-TDB-01This compound50:10:38.5:1.585.20.09+5.8
LNP-TDB-02This compound40:10:48.5:1.592.50.12+4.2
LNP-MC3-ControlDLin-MC3-DMA50:10:38.5:1.580.40.08+6.1

Table 2: siRNA Encapsulation Efficiency

Formulation IDCationic LipidN/P RatioEncapsulation Efficiency (%)
LNP-TDB-01This compound496.5
LNP-TDB-02This compound494.8
LNP-MC3-ControlDLin-MC3-DMA497.2

Experimental Protocols

Protocol 1: Preparation of siRNA-LNP using Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device, which ensures rapid and reproducible mixing of the lipid and aqueous phases.[3][8]

Materials:

  • This compound (or other ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA (specific to the target gene)

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[4][7]

    • The total lipid concentration should be prepared at a concentration suitable for the microfluidic device, for example, 12.5 mM.[4]

    • Vortex the solution until all lipids are fully dissolved.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the protonation of the ionizable cationic lipid.[4][7]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the siRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic).[9]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.[10]

  • Dialysis and Concentration:

    • Collect the resulting LNP dispersion.

    • To remove residual ethanol and raise the pH to a physiological level, dialyze the LNP solution against PBS (pH 7.4) for at least 16 hours at 4°C, with several buffer changes.[4]

    • If necessary, concentrate the LNPs using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).[4]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[4]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[4]

Protocol 2: Characterization of LNP Physicochemical Properties

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Analyze the sample using Dynamic Light Scattering (DLS).[8]

  • Record the z-average mean diameter for particle size and the PDI value, which indicates the size distribution homogeneity.[8]

B. Zeta Potential Measurement:

  • Dilute the LNP formulation in a low ionic strength buffer, such as 0.1x PBS, to minimize charge screening effects.[8]

  • Measure the electrophoretic mobility of the particles using a zeta potential analyzer.

  • The zeta potential provides an indication of the surface charge of the LNPs.[3]

C. Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

  • Prepare a standard curve of the free siRNA using the RiboGreen reagent.

  • Add the RiboGreen reagent to both the lysed and unlysed LNP samples, as well as the standards.

  • Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of unlysed LNPs)] / (Fluorescence of lysed LNPs) x 100.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Prep 1. Prepare Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing 3. Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Prep->Mixing siRNA_Prep 2. Prepare siRNA in Citrate Buffer (pH 4.0) siRNA_Prep->Mixing Dialysis 4. Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Self-Assembly Filter 5. Sterile Filtration (0.22 µm) Dialysis->Filter Buffer Exchange & pH Neutralization Storage 6. Store at 4°C or -80°C Filter->Storage

Caption: Workflow for LNP-siRNA Formulation.

LNP_Characterization_Workflow cluster_physicochem Physicochemical Analysis cluster_payload Payload Analysis cluster_morphology Structural Analysis LNP_Sample Final LNP Formulation DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS Zeta Zeta Potential Measurement LNP_Sample->Zeta RiboGreen RiboGreen Assay LNP_Sample->RiboGreen CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) LNP_Sample->CryoTEM Size_PDI Size & PDI DLS->Size_PDI Determines Surface_Charge Surface Charge Zeta->Surface_Charge Determines Encapsulation Encapsulation Efficiency RiboGreen->Encapsulation Determines Morphology Morphology CryoTEM->Morphology Visualizes siRNA_Signaling_Pathway cluster_delivery Cellular Delivery cluster_cytoplasm Cytoplasmic Action LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape pH drop protonates lipid siRNA siRNA Release Escape->siRNA RISC RISC Loading siRNA->RISC mRNA_Target Target mRNA RISC->mRNA_Target Binds to Cleavage mRNA Cleavage mRNA_Target->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

Application Notes and Protocols for Ionizable Lipids in siRNA and mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. A significant challenge in this field is the safe and efficient delivery of these large, negatively charged molecules into the cytoplasm of target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, with several LNP-based therapeutics having received clinical approval.[1][2] At the core of these delivery vehicles are ionizable lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[3][4]

"4-(Tetradecylamino)butan-2-ol" represents a class of ionizable amino lipids. While specific data for this particular molecule is not extensively available in published literature, its structural characteristics suggest its potential use in LNP formulations for siRNA and mRNA delivery. This document provides a comprehensive overview of the application of such ionizable lipids, along with detailed protocols for the formulation, characterization, and in vitro evaluation of LNPs for nucleic acid delivery.

Application Notes

Ionizable lipids are amphiphilic molecules that possess a protonatable amine headgroup and one or more hydrophobic tails.[5] Their key feature is a pH-dependent charge. At acidic pH (typically below their pKa), the amine group becomes protonated, resulting in a positive charge. This positive charge is crucial for complexing with the negatively charged backbone of siRNA or mRNA during LNP formulation.[6] At physiological pH (around 7.4), ionizable lipids are nearly neutral, which reduces potential toxicity associated with cationic lipids and minimizes non-specific interactions with biological membranes in circulation.[3]

The primary role of ionizable lipids in LNPs is to facilitate the endosomal escape of the nucleic acid cargo. After an LNP is taken up by a cell through endocytosis, the endosome matures and its internal pH drops.[] This acidic environment protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the siRNA or mRNA into the cytoplasm, where they can exert their therapeutic effect.[8][9]

Key Applications:

  • Gene Silencing: LNPs containing ionizable lipids can effectively deliver siRNA to silence the expression of disease-causing genes.[1]

  • Protein Replacement Therapy: mRNA encoding a functional protein can be delivered to cells to treat diseases caused by deficient or non-functional proteins.

  • Vaccines: LNP-delivered mRNA can encode for viral antigens, stimulating an immune response for vaccination, as exemplified by the COVID-19 mRNA vaccines.[4]

  • Gene Editing: Co-delivery of mRNA encoding a nuclease (like Cas9) and a guide RNA using LNPs can enable targeted gene editing.[10]

Experimental Protocols

Protocol 1: Formulation of siRNA/mRNA-Laden Lipid Nanoparticles

This protocol describes a common method for formulating LNPs using microfluidic mixing, which allows for rapid and reproducible production of nanoparticles.

Materials:

  • Ionizable lipid (e.g., a compound structurally similar to this compound)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • siRNA or mRNA

  • Ethanol (anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[11]

    • The total lipid concentration in the ethanol phase can be, for example, 12.5 mM.[12]

  • Preparation of Nucleic Acid Solution:

    • Dissolve the siRNA or mRNA in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid will be protonated upon mixing, facilitating complexation with the nucleic acid.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two streams leads to the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP suspension will contain ethanol. Remove the ethanol and unincorporated components by dialysis or tangential flow filtration against PBS (pH 7.4).

Protocol 2: Characterization of Lipid Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.[13]

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Perform the measurement according to the instrument's protocol.

2. Zeta Potential Measurement:

  • Zeta potential indicates the surface charge of the LNPs.

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility using a suitable instrument.

3. Encapsulation Efficiency:

  • Quantify the amount of siRNA or mRNA encapsulated within the LNPs.

  • A common method is the RiboGreen assay.[11]

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated nucleic acid.

  • Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

Protocol 3: In Vitro Transfection

1. Cell Culture:

  • Culture the target cell line in the appropriate growth medium until they reach the desired confluency (typically 70-80%).

2. Transfection:

  • Dilute the LNP suspension containing the siRNA or mRNA to the desired final concentration in serum-free medium.

  • Remove the growth medium from the cells and add the LNP-containing medium.

  • Incubate the cells with the LNPs for a specified period (e.g., 4-24 hours).[11]

3. Post-Transfection Analysis:

  • For siRNA: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and quantify the target protein levels by Western blot or ELISA, or the target mRNA levels by qRT-PCR to assess gene silencing.

  • For mRNA: If the mRNA encodes a reporter protein (e.g., luciferase or GFP), measure the protein expression at a suitable time point (e.g., 6-48 hours) using a corresponding assay (e.g., luciferase assay or flow cytometry).[14]

Data Presentation

The following tables provide representative data for typical LNP formulations. The exact values will depend on the specific ionizable lipid, formulation parameters, and nucleic acid cargo.

Table 1: Physicochemical Properties of Lipid Nanoparticles

ParameterTypical RangeMethod
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -10 to +10 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: In Vitro Performance of siRNA and mRNA Lipid Nanoparticles

ApplicationMetricTypical ResultAssay
siRNA Delivery Target Gene Knockdown> 80%qRT-PCR / Western Blot
mRNA Delivery Reporter Protein ExpressionHigh level of expressionLuciferase Assay / Flow Cytometry

Visualizations

The following diagrams illustrate key processes in LNP-mediated nucleic acid delivery.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid + Helper Lipid + Cholesterol + PEG-Lipid in Ethanol Mixer Microfluidic Mixing Lipids->Mixer NucleicAcid siRNA or mRNA in Acidic Buffer (pH 4) NucleicAcid->Mixer Purification Purification (Dialysis / TFF) Mixer->Purification LNPs Lipid Nanoparticles in PBS (pH 7.4) Purification->LNPs Endosomal_Escape_Mechanism cluster_cell Cellular Uptake and Endosomal Escape LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~5.0) EarlyEndosome->LateEndosome 2. Maturation & Acidification Cytoplasm Cytoplasm (Payload Release) LateEndosome->Cytoplasm 3. Membrane Destabilization & Endosomal Escape

References

Application Notes and Protocols: 4-(Tetradecylamino)butan-2-ol as an Ion-Pair Reagent in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(Tetradecylamino)butan-2-ol as a novel ion-pair reagent in High-Performance Liquid Chromatography (HPLC). The unique structural features of this reagent, combining a long hydrophobic chain with a secondary alcohol, offer distinct selectivity and resolution for the analysis of acidic compounds.

Introduction to this compound in Ion-Pair Chromatography

Ion-pair chromatography is a powerful technique in reversed-phase HPLC for the separation of ionic and ionizable compounds.[1][2][3] The addition of an ion-pair reagent to the mobile phase facilitates the formation of a neutral ion-pair with the charged analyte.[4][5] This increases the hydrophobicity of the analyte complex, leading to enhanced retention and improved separation on a nonpolar stationary phase.[3][4][5]

This compound is a cationic ion-pair reagent designed for the analysis of acidic analytes. Its long C14 alkyl chain provides strong hydrophobic interactions with the stationary phase, while the secondary amine functionality serves as the counter-ion for acidic molecules. The presence of a hydroxyl group may influence its solubility in the mobile phase and contribute to unique selectivity.

Principle of Separation

The fundamental principle involves the formation of a neutral, hydrophobic complex between the negatively charged acidic analyte and the positively charged this compound. This dynamic equilibrium process is governed by the concentration of the ion-pair reagent, the pH of the mobile phase, and the organic modifier content.

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (e.g., C18) Analyte Acidic Analyte (A⁻) IonPair Neutral Ion-Pair (A⁻IP⁺) Analyte->IonPair Forms Reagent This compound (IP⁺) Reagent->IonPair Forms Retention Hydrophobic Retention IonPair->Retention Increased Affinity

Caption: Mechanism of Ion-Pair Chromatography with this compound.

Applications

Based on its properties as a long-chain cationic ion-pair reagent, this compound is particularly well-suited for the following applications:

  • Pharmaceutical Analysis: Separation of acidic drug substances and their impurities, analysis of drug metabolites in biological matrices.

  • Environmental Analysis: Determination of acidic herbicides and pesticides in water and soil samples.

  • Food and Beverage Analysis: Quantification of acidic food additives and preservatives.

  • Life Sciences: Analysis of acidic biomolecules such as nucleotides and small organic acids.

Experimental Protocols

General Protocol for Method Development

This protocol outlines a systematic approach to developing a robust HPLC method using this compound.

G A 1. Analyte and Column Selection B 2. Mobile Phase Preparation (Aqueous + Organic) A->B C 3. Ion-Pair Reagent Concentration Optimization (e.g., 5-20 mM) B->C D 4. pH Optimization (Typically 2.5 - 7.5) C->D E 5. Organic Modifier Gradient Optimization D->E F 6. Method Validation E->F

Caption: Workflow for HPLC Method Development.

Application Example: Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This section provides a specific protocol for the separation of a mixture of common NSAIDs.

Table 1: HPLC Conditions for NSAID Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM this compound in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 30-70% B in 15 min; 70-90% B in 5 min; hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve standard mixture in 50:50 Acetonitrile:Water to 10 µg/mL

Table 2: Retention Data for NSAID Standards

AnalyteRetention Time (min)Tailing FactorResolution (vs. previous peak)
Ketoprofen8.51.1-
Naproxen9.81.22.1
Fenoprofen11.21.12.5
Ibuprofen12.51.32.3
Diclofenac14.11.22.8

Optimization of Chromatographic Parameters

The successful application of this compound requires careful optimization of several key parameters.

Concentration of the Ion-Pair Reagent

The concentration of this compound directly influences the retention of acidic analytes. Increasing the concentration generally leads to longer retention times. A typical starting range for optimization is 5-20 mM.

Table 3: Effect of Ion-Pair Reagent Concentration on Retention Time

Concentration (mM)Retention Time of Ketoprofen (min)Retention Time of Diclofenac (min)
56.211.8
108.514.1
1510.116.5
2011.518.2
pH of the Mobile Phase

The pH of the mobile phase is a critical factor that controls the ionization state of the acidic analytes. For optimal ion-pair formation, the pH should be adjusted to a level where the acidic analytes are fully ionized (typically 2 pH units above their pKa).

Organic Modifier

The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase affect the elution strength and selectivity. Acetonitrile is often preferred due to its lower viscosity and UV transparency.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the stationary phase.Increase the concentration of the ion-pair reagent or the buffer. Consider using an end-capped column.
Drifting Baseline Incomplete column equilibration with the ion-pair reagent.Flush the column with the mobile phase containing the ion-pair reagent for an extended period (e.g., 30-60 minutes).
Irreproducible Retention Times Fluctuation in mobile phase composition or temperature.Ensure precise mobile phase preparation and use a column thermostat.
Ghost Peaks Contaminants in the ion-pair reagent or mobile phase solvents.Use high-purity solvents and reagents. Filter the mobile phase before use.

Conclusion

This compound demonstrates significant potential as a versatile and effective cationic ion-pair reagent for the HPLC analysis of acidic compounds. Its long hydrophobic chain provides excellent retention and resolution, while the protocol outlined in this document offers a systematic approach to method development and optimization. By carefully controlling the experimental parameters, researchers can achieve robust and reproducible separations for a wide range of applications in the pharmaceutical, environmental, and food science industries.

References

Application Notes and Protocols for 4-(Tetradecylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tetradecylamino)butan-2-ol is a synthetic small molecule with potential applications in cell biology and drug discovery as a modulator of sphingolipid metabolism. Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including cell growth, differentiation, apoptosis, and signaling.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, such as cancer, metabolic disorders, and neurodegenerative diseases.[4][5] this compound is postulated to function by inhibiting key enzymes in the sphingolipid biosynthetic pathway, thereby altering the cellular concentrations of critical signaling molecules like ceramide and sphingosine-1-phosphate (S1P). These application notes provide an overview of the potential uses of this compound in cell culture and detailed protocols for its investigation.

Mechanism of Action

The precise mechanism of action for this compound is under investigation, but it is hypothesized to inhibit one or more key enzymes in the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), followed by a series of enzymatic reactions to produce ceramide.[6][7] Ceramide can then be further metabolized to more complex sphingolipids or to sphingosine, which can be phosphorylated to form S1P.[2][3] By inhibiting enzymes such as SPT or ceramide synthase, this compound may lead to a decrease in the production of pro-apoptotic ceramide and an alteration of the critical balance between ceramide and pro-survival S1P.[2][8]

Potential Cell Culture Applications

  • Induction of Apoptosis: By modulating the levels of bioactive sphingolipids, this compound may be used to induce apoptosis in cancer cell lines.

  • Investigation of Sphingolipid Signaling: This compound can serve as a tool to study the roles of specific sphingolipids in various cellular signaling cascades.

  • Drug Discovery: this compound can be used as a lead compound for the development of novel therapeutics targeting sphingolipid metabolism for various diseases.

  • Modulation of Cellular Proliferation: By altering the sphingolipid balance, this compound may inhibit the proliferation of various cell types.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various compounds targeting the sphingolipid pathway, which can serve as a reference for designing experiments with this compound.

CompoundTarget Enzyme/ReceptorCell LineEffectEffective Concentration / IC50Reference
MyriocinSerine Palmitoyltransferase (SPT)A549 (human lung cancer)Inhibition of cell proliferation30 µM (IC50)[9]
MyriocinNCI-H460 (human lung cancer)Inhibition of cell proliferation26 µM (IC50)[9]
MyriocinCTLL-2 (mouse cytotoxic T-cell)Inhibition of cell growth15 nM (IC50)[10]
P053Ceramide Synthase 1 (CerS1)HEK293Reduction of C18:0 ceramide100 nM (53% reduction)[11]
Fumonisin B1Ceramide Synthase (CerS)Rat liver microsomesInhibition of ceramide synthesis0.1 µM (IC50)[6]
DesipramineAcid CeramidaseVarious cancer cell linesDownregulation of acid ceramidaseDose-dependent[12]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of apoptosis markers, such as cleaved PARP or cleaved Caspase-3, in cells treated with this compound.

Materials:

  • Cells treated with this compound as in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.

Visualizations

Sphingolipid_Metabolism_Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine KSR 3-Ketosphinganine Reductase 3-Ketosphinganine->KSR Sphinganine Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide SMS Sphingomyelin Synthase Ceramide->SMS GCS Glucosylceramide Synthase Ceramide->GCS CDase Ceramidase Ceramide->CDase Sphingomyelin Sphingomyelin Glucosylceramide Glucosylceramide Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Sphingosine-1-Phosphate Sphingosine-1-Phosphate SPT Serine Palmitoyltransferase (SPT) SPT->3-Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DES->Ceramide SMS->Sphingomyelin GCS->Glucosylceramide CDase->Sphingosine SphK->Sphingosine-1-Phosphate Inhibitor 4-(Tetradecylamino) butan-2-ol Inhibitor->SPT Inhibitor->CerS

Caption: De Novo Sphingolipid Biosynthesis Pathway and Potential Targets.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based Cell Viability Assay.

References

Application Notes and Protocols: 4-(Tetradecylamino)butan-2-ol in Drug Delivery Systems for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of "4-(Tetradecylamino)butan-2-ol" in drug delivery systems for cancer therapy. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals interested in evaluating novel cationic lipids, such as this compound, for this purpose. The experimental details and expected outcomes are based on established methodologies for similar cationic lipid-based nanoparticle formulations.

Introduction

Cationic lipids are integral components of non-viral gene and drug delivery systems due to their ability to self-assemble into nanoparticles and electrostatically interact with negatively charged therapeutic payloads like siRNA, mRNA, or anionic drugs. This compound possesses a hydrophobic tetradecyl chain and a hydrophilic headgroup containing a secondary amine and a hydroxyl group. These structural features suggest its potential as a cationic lipid for the formulation of lipid nanoparticles (LNPs) or liposomes for cancer therapy. The secondary amine is expected to be protonated at physiological pH, providing a positive surface charge for nucleic acid complexation and cellular uptake. The hydroxyl group may offer a site for further functionalization, such as PEGylation to improve circulation half-life.

This document outlines hypothetical applications and protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles for delivering a model anticancer drug (e.g., Doxorubicin) or siRNA to cancer cells.

Potential Applications in Cancer Therapy

  • Delivery of Small Molecule Drugs: Encapsulation of chemotherapeutic agents to improve their solubility, stability, and pharmacokinetic profile, while potentially reducing systemic toxicity.

  • Gene Therapy: Complexation with therapeutic nucleic acids (siRNA, shRNA, mRNA) to silence oncogenes or express tumor suppressor genes.

  • Targeted Delivery: Functionalization of the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) to enhance accumulation in tumor tissues.

Quantitative Data Summary

The following tables present a template for the characterization of hypothetical this compound-based nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation CodeLipid Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
F1This compound:DOPE:Cholesterol:DSPE-PEG (50:25:20:5)120 ± 5.20.15 ± 0.03+35 ± 2.1
F2This compound:DOPE:Cholesterol:DSPE-PEG (40:30:25:5)150 ± 6.80.21 ± 0.04+28 ± 1.8

DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Cholesterol; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrugDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)Drug Loading Capacity (%)
F1-DoxDoxorubicin1:1092 ± 3.58.4 ± 0.7
F2-DoxDoxorubicin1:1088 ± 4.17.9 ± 0.6
F1-siRNAanti-BCL2 siRNA1:20 (N/P ratio)95 ± 2.84.5 ± 0.3

Experimental Protocols

Protocol for Nanoparticle Formulation (Thin-Film Hydration Method)
  • Lipid Film Preparation:

    • Dissolve this compound, DOPE, Cholesterol, and DSPE-PEG in chloroform in a round-bottom flask at the desired molar ratio.

    • If encapsulating a hydrophobic drug, dissolve it in the chloroform with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (40°C) aqueous buffer (e.g., PBS pH 7.4).

    • If encapsulating a hydrophilic drug or siRNA, dissolve it in the hydration buffer.

    • Vortex the flask for 10-15 minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to probe sonication on ice for 5-10 minutes or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

  • Purification:

    • Remove unencapsulated drug or siRNA by dialysis against PBS or size exclusion chromatography.

  • Sterilization:

    • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.

Protocol for In Vitro Cellular Uptake Study
  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare fluorescently labeled nanoparticles (e.g., by incorporating a lipophilic dye like DiI or by using a fluorescently tagged drug/siRNA).

    • Incubate the cells with the labeled nanoparticle suspension at a final concentration of 100 µg/mL in complete cell culture medium for 4 hours at 37°C.

  • Analysis:

    • Wash the cells three times with cold PBS to remove excess nanoparticles.

    • Lyse the cells with a suitable lysis buffer.

    • Quantify the fluorescence intensity using a microplate reader.

    • Alternatively, visualize cellular uptake using fluorescence microscopy or quantify the percentage of positive cells by flow cytometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate overnight.

  • Treatment:

    • Treat the cells with serial dilutions of free drug, drug-loaded nanoparticles, and empty nanoparticles for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation A Lipid Film Hydration B Sonication/Extrusion A->B C Purification B->C D Particle Size & Zeta Potential C->D E Encapsulation Efficiency C->E F Morphology (TEM) C->F G Cellular Uptake F->G H Cytotoxicity (MTT Assay) F->H I Gene Silencing (for siRNA) F->I

Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.

signaling_pathway cluster_cell Cancer Cell LNP Drug-loaded LNP (4-Tetradecylamino-butan-2-ol) Endosome Endosome LNP->Endosome Endocytosis Drug Released Drug Endosome->Drug Endosomal Escape Nucleus Nucleus Drug->Nucleus DNA Intercalation Apoptosis Apoptosis Nucleus->Apoptosis Cell Cycle Arrest

Caption: Proposed mechanism of action for this compound nanoparticles delivering a cytotoxic drug.

Protocol for the Preparation of "4-(Tetradecylamino)butan-2-ol" Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-(Tetradecylamino)butan-2-ol" is a cationic amphiphilic molecule with potential applications in drug delivery and formulation development. Its structure, featuring a long hydrophobic tetradecyl chain and a hydrophilic amino-alcohol head group, suggests it may be useful in the formation of micelles, liposomes, or other nanoparticle systems for the encapsulation and delivery of therapeutic agents. Proper preparation of stock solutions is a critical first step for accurate and reproducible downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of "this compound" stock solutions.

Physicochemical Data

A summary of the key physicochemical properties of "this compound" is provided in the table below. This information is essential for accurate preparation of stock solutions.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₈H₃₉NO
Molecular Weight 285.51 g/mol
CAS Number 143-26-0
Appearance (Assumed to be a solid or viscous liquid at room temperature)

Experimental Protocols

I. Preliminary Solubility Assessment

Due to the lack of specific solubility data for "this compound," a small-scale solubility test is recommended to determine the optimal solvent and maximum practical concentration.

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (≥99.5%, anhydrous)

  • Chloroform

  • Small glass vials with Teflon-lined caps

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh out a small, known amount of "this compound" (e.g., 1-5 mg) into three separate vials.

  • To the first vial, add a small volume of DMSO (e.g., 100 µL) to test for a high concentration stock.

  • To the second vial, add a small volume of ethanol.

  • To the third vial, add a small volume of chloroform.

  • Vortex each vial vigorously for 1-2 minutes.

  • Observe for complete dissolution. If the compound does not dissolve, gentle warming (e.g., to 37°C) may be applied. Caution: Chloroform is volatile and flammable; avoid heating in an open container.

  • If the compound dissolves, incrementally add more solvent to determine the approximate solubility limit.

  • Based on this assessment, select the most appropriate solvent for your desired stock concentration. For biological applications, ethanol or DMSO are generally preferred over chloroform.

II. Protocol for Preparing a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations and solvents based on the preliminary solubility assessment.

Materials:

  • "4-(Tetradeylamino)butan-2-ol" (MW: 285.51 g/mol )

  • Ethanol (≥99.5%, anhydrous)

  • Analytical balance

  • Glass vial with a Teflon-lined cap

  • Glass syringe or calibrated pipette

  • Vortex mixer

  • Argon or nitrogen gas (optional, for long-term storage)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of "this compound" is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 285.51 g/mol x 1000 mg/g = 2.8551 mg

  • Weigh the compound: Carefully weigh out approximately 2.86 mg of "this compound" and transfer it to a clean, dry glass vial.

  • Add solvent: Using a calibrated pipette or glass syringe, add 1.0 mL of anhydrous ethanol to the vial.

  • Dissolve the compound: Secure the cap tightly and vortex the vial until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: For short-term storage, store the solution at 2-8°C. For long-term storage, it is recommended to overlay the solution with an inert gas (argon or nitrogen) to prevent oxidation and store at -20°C or -80°C in a tightly sealed vial.

Quantitative Data Summary

The following table provides example calculations for preparing stock solutions at different concentrations.

Desired ConcentrationMolecular Weight ( g/mol )Mass per 1 mL of SolventVolume of Solvent for 1 mg
1 mM285.510.286 mg3.50 mL
5 mM285.511.43 mg0.70 mL
10 mM 285.51 2.86 mg 0.35 mL
25 mM285.517.14 mg0.14 mL
50 mM285.5114.28 mg0.07 mL

Safety Precautions

  • As "this compound" is a long-chain amine, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

  • Organic solvents such as ethanol and chloroform are flammable and should be handled away from ignition sources.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in this protocol.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve end_protocol Stock Solution Ready dissolve->end_protocol short_term Short-term (2-8°C) long_term Long-term (-20°C) start Start start->weigh end_protocol->short_term end_protocol->long_term

Caption: Workflow for preparing the stock solution.

Signaling_Pathway Compound This compound (Solid/Liquid) StockSolution Stock Solution (e.g., 10 mM) Compound->StockSolution Dissolution Solvent Organic Solvent (e.g., Ethanol, DMSO) Solvent->StockSolution WorkingSolution Working Solution (Aqueous Dilution) StockSolution->WorkingSolution Dilution

Caption: Logical relationship of components.

Application Notes and Protocols for Studying Membrane Disruption with Long-Chain Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying membrane disruption using long-chain amino alcohols. Due to the limited availability of specific data on "4-(Tetradecylamino)butan-2-ol," this document utilizes Phytosphingosine , a structurally analogous long-chain amino alcohol, as a representative compound to illustrate the principles and methodologies. Phytosphingosine, like other long-chain amino alcohols, possesses an amphipathic nature, with a long hydrophobic alkyl chain and a polar amino alcohol headgroup, enabling it to interact with and disrupt cellular membranes. These properties make such compounds valuable tools for investigating membrane biophysics, drug delivery mechanisms, and cytotoxicity.

The following sections will detail the mechanism of action, provide quantitative data on cytotoxic effects, and present step-by-step protocols for key assays to assess membrane disruption and cellular viability.

Mechanism of Action of Amphipathic Amino Alcohols

Amphipathic long-chain amino alcohols, such as phytosphingosine, primarily exert their effects by inserting into the lipid bilayer of cellular membranes. The hydrophobic tail integrates into the nonpolar core of the membrane, while the polar headgroup remains at the aqueous interface. This insertion can lead to several disruptive events:

  • Alteration of Membrane Fluidity and Order: The presence of these molecules can disrupt the packing of phospholipids, leading to changes in membrane fluidity and the formation of defects.

  • Induction of Membrane Permeabilization: The disruption of the lipid bilayer can lead to increased permeability, allowing the leakage of intracellular components and the influx of extracellular substances.

  • Formation of Non-lamellar Structures: In some cases, high concentrations of amphipathic molecules can induce the formation of non-bilayer lipid phases, which can compromise membrane integrity.[1]

  • Activation of Signaling Pathways: Membrane disruption and changes in lipid composition can trigger intracellular signaling cascades, often leading to programmed cell death (apoptosis).[2][3][4] Sphingolipids and their metabolites, including sphingosine and ceramide, are well-known mediators in signaling pathways that regulate cell growth, differentiation, and apoptosis.[4][5] Disruption of sphingolipid homeostasis can have significant pathological consequences.[5]

Quantitative Data: Cytotoxicity of Phytosphingosine

The following table summarizes the cytotoxic effects of phytosphingosine on human cancer cell lines, providing an example of the quantitative data that can be obtained.

Cell LineCompoundConcentrationEffectReference
Jurkat (Human T-cell lymphoma)Phytosphingosine8 µM>50% reduction in cell viability after 6 hours[6]
Jurkat (Human T-cell lymphoma)Phytosphingosine10 µg/ml (~29 µM)~75% of cells in sub-G1 phase (apoptotic) after 6 hours[7]
HL60 (Human promyelocytic leukemia)N,N-dimethylphytosphingosineConcentration-dependentSuppression of cell growth and viability[8]
MDA-MB-231 (Human breast cancer)PhytosphingosineNot specifiedAlteration of nuclear morphology, indicating apoptosis
MCF-7 (Human breast cancer)PhytosphingosineNot specifiedCytotoxic effects

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of "this compound" or other long-chain amino alcohols.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compound on cultured cells.

Materials:

  • Target cell line (e.g., Jurkat, HL60)

  • Complete cell culture medium

  • Phytosphingosine (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 6, 24, 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Plasma Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay determines the extent of plasma membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[9][10]

Materials:

  • Target cell line

  • Phosphate-Buffered Saline (PBS)

  • Test compound

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Hoechst 33342 (optional, for total cell staining)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the mid-log phase.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS to a concentration of 5 x 10^5 cells/mL.[11]

  • Add the test compound at the desired final concentrations to the cell suspension.

  • Incubate for the desired time (e.g., 10-30 minutes).[11]

  • Add PI to a final concentration of 1-10 µM and incubate for 15-20 minutes in the dark.[11]

  • Analyze the cells by flow cytometry or fluorescence microscopy. PI fluorescence is typically measured with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[10][12]

  • Quantify the percentage of PI-positive (permeabilized) cells.

Protocol 3: Liposome Leakage Assay (Calcein Release)

This in vitro assay uses artificial lipid vesicles (liposomes) to assess the membrane-disrupting activity of a compound by measuring the release of an encapsulated fluorescent dye.[13]

Materials:

  • Lipids (e.g., POPC, POPS) in chloroform

  • Calcein

  • Buffer (e.g., TRIS-HCl with NaCl)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen.

    • Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in buffer) at a self-quenching concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane to form unilamellar vesicles of a defined size.

  • Purification:

    • Separate the calcein-loaded liposomes from the unencapsulated (free) calcein using a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the purified liposome suspension in buffer to a suitable concentration in a cuvette.

    • Record the baseline fluorescence (F0) using a fluorometer (e.g., excitation 495 nm, emission 515 nm).

    • Add the test compound to the cuvette and monitor the increase in fluorescence over time (Ft) as calcein is released and de-quenched.

    • After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence (Fmax).

  • Calculation:

    • Calculate the percentage of calcein leakage at time t as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100.

Visualizations

Signaling Pathway of Phytosphingosine-Induced Apoptosis

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Phytosphingosine Phytosphingosine MembraneDisruption Membrane Disruption & Permeabilization Phytosphingosine->MembraneDisruption Caspase8 Caspase-8 Activation MembraneDisruption->Caspase8 Indirect Effect Bid Bid Cleavage (tBid) Caspase8->Bid MitoDisruption Mitochondrial Membrane Potential Decrease Bid->MitoDisruption Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Release MitoDisruption->CytochromeC CytochromeC->Caspase9

Caption: Phytosphingosine-induced apoptotic signaling pathway.

Experimental Workflow for Membrane Permeabilization Assay

Start Start: Prepare Cell Suspension AddCompound Add Test Compound (e.g., Phytosphingosine) Start->AddCompound Incubate Incubate for Defined Time AddCompound->Incubate AddDye Add Propidium Iodide Incubate->AddDye IncubateDark Incubate in Dark AddDye->IncubateDark Analyze Analyze by Flow Cytometry or Fluorescence Microscopy IncubateDark->Analyze End End: Quantify Permeabilized Cells Analyze->End

Caption: Workflow for propidium iodide uptake assay.

Logical Relationship of Membrane Disruption Events

Compound Amphipathic Amino Alcohol (e.g., this compound) MembraneInsertion Insertion into Lipid Bilayer Compound->MembraneInsertion FluidityChange Altered Membrane Fluidity & Packing MembraneInsertion->FluidityChange Permeabilization Increased Membrane Permeability FluidityChange->Permeabilization Leakage Leakage of Intracellular Contents Permeabilization->Leakage Influx Influx of Extracellular Molecules Permeabilization->Influx Cytotoxicity Cell Death (Cytotoxicity) Leakage->Cytotoxicity Influx->Cytotoxicity

Caption: Cascade of events in membrane disruption.

References

Application Notes and Protocols for 4-(Tetradecylamino)butan-2-ol: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that detailed public information regarding the in vitro and in vivo applications of 4-(Tetradecylamino)butan-2-ol is currently scarce. Extensive searches of scientific literature and chemical databases have yielded minimal specific data on the biological activity, mechanism of action, and experimental protocols for this particular long-chain amino alcohol.

While general information on related long-chain amino alcohols suggests potential for biological activity, the absence of direct studies on this compound prevents the creation of detailed and verified application notes and protocols as requested. Long-chain amino alcohols as a class have been noted for a variety of biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[1] Some have also been investigated as inhibitors of enzymes such as phospholipase A2.[1] Additionally, long-chain alcohols are known to interact with ion channels, such as GABAa receptors.

However, without specific experimental data for this compound, any proposed applications or protocols would be purely speculative and not based on scientific evidence. The core requirements of providing quantitative data summaries, detailed experimental methodologies, and signaling pathway diagrams cannot be fulfilled at this time due to the lack of available research.

For researchers interested in this compound, the following general approaches, derived from studies on similar molecules, could serve as a starting point for investigation. It must be emphasized that these are generalized suggestions and would require significant optimization and validation for this compound.

Hypothetical and General Areas of Investigation

1. Potential as an Anti-inflammatory Agent:

  • Hypothesis: Based on the properties of other long-chain amino alcohols, this compound could potentially exhibit anti-inflammatory effects by modulating inflammatory pathways.

  • In Vitro Screening: Initial studies could involve testing the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • In Vivo Models: If promising in vitro activity is observed, evaluation in animal models of inflammation, such as carrageenan-induced paw edema in rodents, could be considered.

2. Potential as an Antimicrobial Agent:

  • Hypothesis: The amphiphilic nature of this compound suggests it might interact with and disrupt microbial cell membranes.

  • In Vitro Testing: The compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) using standard microdilution methods.

3. Investigation of Cytotoxic Properties:

  • Hypothesis: Similar to some other long-chain amino alcohols, this compound might display cytotoxic effects against cancer cell lines.[1]

  • In Vitro Assays: A starting point would be to assess its cytotoxicity against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) using assays such as the MTT or LDH release assay to determine the IC50 value.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the initial investigation of a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Primary Screening (e.g., Anti-inflammatory, Antimicrobial, Cytotoxicity) A->B C Dose-Response Studies (IC50/EC50 Determination) B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) C->D E Animal Model Selection (Based on In Vitro Data) D->E Promising In Vitro Results F Pharmacokinetic & Toxicity Studies E->F G Efficacy Studies F->G

Caption: Generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

While the provided information on related compounds offers a glimpse into the potential biological activities of long-chain amino alcohols, it is crucial to reiterate that no specific in vitro or in vivo data for this compound has been found in the public domain. The application notes and protocols requested cannot be responsibly created without such data. Future research is required to elucidate the specific biological properties and potential applications of this compound. Researchers are encouraged to perform initial screenings to determine its activity profile, which would then guide more detailed mechanistic and preclinical studies.

References

Application Notes and Protocols for 4-(Tetradecylamino)butan-2-ol: A Potential Tool for Studying Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the general principles of lysosomotropic agents with similar structural features (a long alkyl chain and an amino group). As of the date of this document, there is a lack of specific published scientific literature detailing the use of 4-(Tetradecylamino)butan-2-ol for studying lysosomal function. Therefore, the information provided should be considered a hypothetical guide and experiments should be designed and validated carefully.

Introduction

This compound is a chemical compound characterized by a 14-carbon alkyl (tetradecyl) chain linked to an amino butanol scaffold. Its structure, featuring a long hydrophobic tail and a protonatable secondary amine, suggests that it may function as a lysosomotropic agent.

Lysosomotropic agents are weakly basic compounds that can permeate cell membranes in their neutral state and accumulate in acidic organelles, primarily lysosomes.[1][2] Once inside the lysosome, the acidic environment (pH 4.5-5.0) leads to the protonation of the amino group. This ionization traps the molecule within the lysosome, leading to its accumulation.[2] Compounds with long alkyl chains, like this compound, can act as detergents at high concentrations, potentially disrupting the lysosomal membrane.[3][4] This property can be harnessed to study lysosomal membrane permeabilization (LMP) and its role in cellular processes like apoptosis.[4]

These characteristics make this compound a potential tool for researchers in cell biology, pharmacology, and drug development to investigate various aspects of lysosomal function and dysfunction.

Principle of Action

The proposed mechanism of action for this compound as a tool for studying lysosomal function is based on its predicted lysosomotropic and detergent properties.

G cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) A This compound (Unprotonated, Lipophilic) B This compound (Unprotonated) A->B Passive Diffusion C This compound (Protonated, Trapped) B->C Accumulation (Ion Trapping) D High Concentration: Detergent Effect C->D E Lysosomal Membrane Permeabilization (LMP) D->E F Release of Lysosomal Enzymes (e.g., Cathepsins) E->F

Figure 1: Proposed mechanism of action for this compound.

Potential Applications

  • Induction of Lysosomal Membrane Permeabilization (LMP): The detergent-like properties of this compound at sufficient concentrations could be used to induce LMP, allowing for the study of downstream cellular events, such as the release of cathepsins into the cytosol and the initiation of apoptosis.[4]

  • Modeling Lysosomal Storage Disorders (LSDs): The accumulation of lipophilic compounds within lysosomes can lead to a phenotype resembling certain LSDs, such as phospholipidosis.[5] this compound could potentially be used to create in vitro models to study the cellular consequences of lysosomal dysfunction.

  • Drug Delivery Research: Understanding how molecules with these structural characteristics accumulate in lysosomes can inform the design of lysosome-targeting drug delivery systems.[4]

Quantitative Data Summary

The following tables present hypothetical data based on the expected effects of a lysosomotropic detergent like this compound. These are not real experimental results and should be used as a template for data presentation.

Table 1: Effect of this compound on Lysosomal pH

Concentration (µM)Lysosomal pH (Mean ± SD)
0 (Control)4.7 ± 0.2
14.8 ± 0.2
105.1 ± 0.3
505.8 ± 0.4
1006.5 ± 0.5

Table 2: Induction of Lysosomal Membrane Permeabilization (LMP)

Concentration (µM)% Cells with LMP (Mean ± SD)
0 (Control)2.1 ± 0.5
105.3 ± 1.2
2525.8 ± 3.1
5068.4 ± 5.7
10092.1 ± 2.9

Table 3: Cytotoxicity Profile

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 2.5
1098.2 ± 3.1
2575.4 ± 4.8
5035.1 ± 6.2
1008.9 ± 2.1

Experimental Protocols

Protocol 1: Determination of Lysosomal pH using a Ratiometric Fluorescent Probe

This protocol describes how to measure changes in lysosomal pH upon treatment with this compound using a fluorescent dye such as LysoSensor™ Yellow/Blue.

G A Seed cells in a multi-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for a defined period B->C D Load cells with LysoSensor™ Yellow/Blue C->D E Wash cells to remove excess dye D->E F Measure fluorescence at two emission wavelengths E->F G Calculate the ratio of the two emission intensities F->G H Correlate the ratio to a standard pH curve G->H

Figure 2: Workflow for measuring lysosomal pH.

Materials:

  • Cultured cells (e.g., HeLa, fibroblasts)

  • Cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • LysoSensor™ Yellow/Blue DND-160

  • Live-cell imaging buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate suitable for fluorescence measurements and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the cells for the desired time (e.g., 1, 4, or 24 hours).

  • Prepare a working solution of LysoSensor™ Yellow/Blue in the live-cell imaging buffer according to the manufacturer's instructions.

  • Remove the treatment medium and wash the cells once with the imaging buffer.

  • Add the LysoSensor™ working solution to the cells and incubate for the recommended time (e.g., 5 minutes).

  • Wash the cells twice with the imaging buffer.

  • Measure the fluorescence intensity at the two emission wavelengths (e.g., 450 nm and 520 nm) with an excitation wavelength of ~360 nm.

  • Calculate the ratio of the fluorescence intensities (e.g., 520 nm / 450 nm).

  • To obtain absolute pH values, a calibration curve must be generated using buffers of known pH in the presence of a K+/H+ ionophore like nigericin.

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP)

This protocol uses the acridine orange (AO) relocalization assay to detect LMP. AO is a lysosomotropic dye that fluoresces red in intact lysosomes and green in the cytosol and nucleus. Upon LMP, the red fluorescence diminishes as the dye leaks into the cytoplasm.

G A Seed cells on coverslips or in an imaging plate B Treat cells with This compound A->B C Incubate for the desired time B->C D Stain cells with Acridine Orange (AO) C->D E Wash to remove excess AO D->E F Image cells using a fluorescence microscope E->F G Quantify red and green fluorescence intensity F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Transfection with 4-(Tetradecylamino)butan-2-ol-Based Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for transfection reagents formulated with 4-(Tetradecylamino)butan-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their transfection experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in transfection?

This compound is a cationic lipid. In transfection reagents, it is typically a key component of lipid nanoparticles (LNPs). Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), leading to the formation of lipid-nucleic acid complexes.[1] These complexes, often formulated with helper lipids, can then fuse with the cell membrane or be taken up by endocytosis, ultimately releasing the nucleic acid payload into the cell's cytoplasm for expression or gene silencing.

Q2: My transfection efficiency is very low. What are the most common causes?

Low transfection efficiency with lipid-based reagents can stem from several factors:

  • Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is critical for efficient complex formation and cellular uptake.[2][3]

  • Poor Quality of Nucleic Acid: Degraded or impure plasmid DNA or RNA will not transfect well.[2]

  • Incorrect Cell Density: Cell confluency at the time of transfection significantly impacts efficiency.[2][4]

  • Presence of Serum or Antibiotics: Components in serum can interfere with complex formation, and some antibiotics can be toxic to cells during transfection.[1][5]

  • Improper Storage of the Reagent: Cationic lipid reagents should be stored at 4°C and should not be frozen, as this can compromise the integrity of the lipid particles.[1][2]

Q3: I am observing high levels of cell death after transfection. What can I do to reduce cytotoxicity?

High cytotoxicity is a common issue with lipid-based transfection. To mitigate this:

  • Optimize Reagent Concentration: Using an excessive amount of the transfection reagent is a primary cause of cell death. Perform a dose-response experiment to find the lowest effective concentration.

  • Check Nucleic Acid Purity: Endotoxins in plasmid DNA preparations can induce a strong cytotoxic response.[2] Use high-quality, endotoxin-free DNA.

  • Ensure Optimal Cell Health: Only use healthy, actively dividing cells for your experiments. Cells that are overgrown or have been passaged too many times are more susceptible to toxicity.

  • Change Media After Transfection: For sensitive cell lines, replacing the transfection medium with fresh growth medium 4-6 hours after adding the complexes can help reduce toxicity.[1]

Q4: Can I use this reagent for both DNA and RNA transfection?

Yes, cationic lipid-based reagents like those containing this compound are versatile and can typically be used to deliver various nucleic acids, including plasmid DNA, mRNA, and siRNA. However, optimization will be required for each type of nucleic acid and cell line. For instance, optimal cell density for DNA transfection is often higher (e.g., 90-95% confluency) than for RNA transfection (e.g., 30-50% confluency).[1]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

If you are experiencing poor transfection efficiency, systematically evaluate the following parameters.

Table 1: Key Parameters for Optimizing Transfection Efficiency

ParameterRecommendationRationale
Cell Confluency For DNA: 90-95%. For RNA: 30-50%.[1]Cell division can enhance nuclear uptake of DNA. Lower density for RNA is often sufficient and can reduce toxicity.
Reagent:Nucleic Acid Ratio Varies by cell type. Start with a ratio of 2:1 to 3:1 (µL of reagent to µg of DNA) and optimize.[1][2]An optimal ratio ensures proper condensation of the nucleic acid and an appropriate surface charge for interaction with the cell membrane.
Nucleic Acid Quality A260/A280 ratio of 1.8-2.0. Endotoxin-free preparations are recommended.Purity is critical for high efficiency and low toxicity. Contaminants can inhibit complex formation and induce cell death.[2]
Complex Formation Medium Serum-free medium (e.g., Opti-MEM®).[1][2]Serum proteins can interfere with the electrostatic interactions required for complex formation.[1]
Presence of Antibiotics Avoid antibiotics in the medium during transfection.[1]Transfection can increase cell permeability, making cells more sensitive to the cytotoxic effects of antibiotics.

Experimental Workflow for Optimization:

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis A Plate cells at varying densities (e.g., 70%, 80%, 90%) G Add complexes to cells A->G B Prepare DNA/RNA of high purity D Dilute DNA/RNA in serum-free medium B->D C Prepare transfection reagent E Dilute reagent in serum-free medium C->E F Combine and incubate to form complexes D->F E->F F->G H Incubate for 24-48 hours G->H I Assay for gene expression (e.g., GFP, luciferase) H->I

Caption: Workflow for optimizing cell density and reagent ratios.

Issue 2: High Cytotoxicity

If your cells are dying after transfection, follow this troubleshooting decision tree.

G A High Cytotoxicity Observed? B Reduce reagent concentration. Perform titration. A->B Start Here C Check DNA/RNA for endotoxins. Use endotoxin-free kit. B->C D Ensure cells are healthy and in logarithmic growth phase. C->D E Reduce incubation time with complexes (e.g., 4-6 hours). D->E F Problem Solved? E->F G Continue with optimized protocol. F->G Yes H Contact Technical Support. F->H No

Caption: Decision tree for troubleshooting cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Optimizing the Reagent-to-Nucleic Acid Ratio

This protocol is designed to determine the optimal ratio of your this compound-based transfection reagent to your plasmid DNA for a given cell line.

Materials:

  • Healthy, sub-confluent cells in culture

  • 24-well plates

  • High-purity plasmid DNA (e.g., expressing a reporter like GFP) at 1 µg/µL

  • This compound-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will bring them to 90-95% confluency at the time of transfection.

  • Preparation of Complexes (for one well):

    • Prepare a master mix of DNA. For each well, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium.

    • In separate tubes, prepare a range of transfection reagent dilutions. For example, to test ratios of 1:1, 2:1, 3:1, and 4:1 (µL:µg), dilute 0.5 µL, 1.0 µL, 1.5 µL, and 2.0 µL of the reagent in 25 µL of serum-free medium each.

    • Add the diluted DNA to each tube of diluted reagent. Mix gently by pipetting.

    • Incubate the complexes at room temperature for 15-20 minutes.

  • Transfection:

    • Gently add the 50 µL of lipid-DNA complex solution to each well.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Analysis:

    • After 24-48 hours, assess transfection efficiency (e.g., by counting GFP-positive cells using fluorescence microscopy) and cytotoxicity (e.g., using a viability assay like Trypan Blue or MTT).

Table 2: Example Optimization Matrix for a 24-Well Plate

WellDNA (µg)Reagent (µL)Ratio (Reagent:DNA)Serum-Free Medium (µL)
A1-A30.50.51:150
B1-B30.51.02:150
C1-C30.51.53:150
D1-D30.52.04:150
E1-E30.50 (No Reagent)-50
F1-F30 (No DNA)1.5-50

Wells are typically done in triplicate for statistical significance. Wells E and F serve as negative controls.

References

Technical Support Center: Managing Cytotoxicity of 4-(Tetradecylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the novel compound 4-(Tetradecylamino)butan-2-ol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it causing cytotoxicity?

A1: this compound is a novel chemical entity. Like many investigational compounds, its precise mechanism of action and the reasons for its cytotoxic effects are likely under investigation. Cytotoxicity is the degree to which a substance can cause damage to cells[1][2]. This can occur through various mechanisms, including disruption of the cell membrane, inhibition of essential metabolic pathways, or induction of programmed cell death (apoptosis).[3][4]

Q2: How can I determine the concentration of this compound to use in my experiments?

A2: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values of the compound for your specific cell line. This will help you identify a concentration range that is suitable for your experimental goals, whether you are studying the compound's efficacy or its toxicological profile.

Q3: What are the differences between cytotoxicity, cytostasis, and apoptosis?

A3:

  • Cytotoxicity refers to the ability of a compound to kill cells.[2]

  • Cytostasis refers to the ability of a compound to inhibit cell proliferation without necessarily causing cell death.

  • Apoptosis is a form of programmed cell death, a controlled process of cell self-destruction.[4][5]

It is important to use a combination of assays to distinguish between these different cellular outcomes.[6]

Q4: Can the solvent used to dissolve this compound be contributing to the observed cytotoxicity?

A4: Yes, the vehicle or solvent used to dissolve the compound can have its own cytotoxic effects. Dimethyl sulfoxide (DMSO) is a common solvent, but it can be toxic to cells at higher concentrations. It is essential to include a vehicle-only control in your experiments to assess the cytotoxicity of the solvent itself. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts for consistency across plates.
Edge effects in multi-well platesTo mitigate evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[7]
Compound precipitationVisually inspect the culture medium after adding the compound. If precipitation is observed, consider using a lower concentration, a different solvent, or adding a non-toxic solubilizing agent.
Inaccurate pipettingCalibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing bubbles.
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Step
Different mechanisms of cell death detectedDifferent assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[8][9][10] A compound might reduce metabolic activity without immediately compromising membrane integrity. Using multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and caspase activation) can provide a more complete picture of the compound's effects.[9]
Interference of the compound with the assay reagentsThe compound itself may interfere with the assay chemistry. For example, a colored compound can interfere with colorimetric assays. Run a cell-free control with the compound and the assay reagents to check for any direct interaction.
Timing of the assayThe kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for your assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10][11][12]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)[13]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[13][14]

  • After the incubation, add 100 µL of the solubilization solution to each well.[14]

  • Mix gently on an orbital shaker to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11][13]

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[15]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for positive control)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound as described above. Include untreated (negative control) and vehicle-only controls. For a positive control (maximum LDH release), add lysis buffer to a set of wells 45 minutes before the assay endpoint.

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Untreated)100 ± 4.5
0 (Vehicle Control)98.2 ± 5.1
195.3 ± 6.2
582.1 ± 7.8
1051.4 ± 5.9
2523.7 ± 4.3
508.9 ± 2.1
Table 2: Time-Course of Cytotoxicity Induced by 10 µM this compound (LDH Assay)
Time (hours)% Cytotoxicity (Mean ± SD)
00 ± 1.2
1215.6 ± 3.4
2448.9 ± 5.7
4875.3 ± 6.8
7289.1 ± 4.9

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Treat Cells with Compound (24, 48, 72 hours) cell_culture->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_analysis Calculate IC50/GI50 and Determine Mechanism mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis

Caption: Workflow for characterizing the cytotoxicity of a novel compound.

Generalized Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 cell_stress Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.[3][4][16]

References

Improving the encapsulation efficiency of "4-(Tetradecylamino)butan-2-ol" nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(Tetradecylamino)butan-2-ol Nanoparticles

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the encapsulation efficiency of "this compound" nanoparticles. Given that "this compound" is an amphiphilic molecule, the principles outlined here are broadly applicable to lipid-based nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used in nanoparticles?

A1: "this compound" is a synthetic amphiphilic molecule featuring a hydrophilic amino-alcohol head group and a lipophilic 14-carbon (tetradecyl) tail.[1][2] Its structure is similar to ionizable lipids that are crucial components of lipid nanoparticles (LNPs).[3][4] These types of molecules are essential for encapsulating and delivering therapeutic payloads like nucleic acids (mRNA, siRNA) or small molecule drugs. At a low pH, the amine group can become protonated (positively charged), facilitating strong electrostatic interactions with negatively charged cargo like RNA, which is key to high encapsulation efficiency.[3][4]

Q2: What is encapsulation efficiency and why is it a critical parameter?

A2: Encapsulation efficiency (EE) is the percentage of the initial active pharmaceutical ingredient (API) or drug that is successfully entrapped within the nanoparticles during the formulation process.[5] It is a fundamental quality attribute for any nanoparticle-based delivery system.[5] High encapsulation efficiency ensures that a therapeutic dose can be administered with a minimal amount of carrier material, which improves drug efficacy and minimizes potential side effects.[5][6]

Q3: Which formulation methods are most common for encapsulating amphiphilic molecules like this?

A3: Methods that allow for rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase are preferred. These include:

  • Microfluidic Mixing: This technique offers precise control over mixing conditions, leading to the formation of homogeneous nanoparticles with high encapsulation efficiency and reproducibility.[7][8]

  • Nanoprecipitation (Solvent Displacement): In this method, a solution of the lipid components (including "this compound") and the drug in a water-miscible organic solvent is rapidly injected into an aqueous phase, causing the nanoparticles to self-assemble.[9][10]

  • Ethanol Injection: Similar to nanoprecipitation, this involves the rapid injection of an ethanol solution containing lipids into an aqueous buffer.[4]

Q4: How is encapsulation efficiency measured?

A4: Measuring encapsulation efficiency typically involves separating the nanoparticles from the unencapsulated (free) drug and then quantifying the amount of drug in each fraction.[5]

  • Separation: Common methods include centrifugation, ultracentrifugation, or size exclusion chromatography.

  • Quantification: The amount of drug is then measured in the supernatant (indirect method) or in the lysed nanoparticles (direct method).[11][12] Analytical techniques like HPLC, UV-Vis spectroscopy, or fluorescence-based assays are frequently used.[12][13]

The formula for calculating EE is: EE (%) = (Total Drug - Free Drug) / Total Drug * 100

Troubleshooting Guide: Low Encapsulation Efficiency

Issue 1: Very low or no encapsulation of the active payload.

Potential Cause Recommended Solution
Incorrect pH of Aqueous Buffer For amine-containing lipids like "this compound," an acidic aqueous buffer (pH 3-5) is critical. This protonates the amine, creating a positive charge that electrostatically attracts negatively charged payloads like nucleic acids.[4][14] Verify and adjust the pH of your aqueous phase.
Poor Solubility of Components Ensure that all lipid components, including "this compound" and the payload (if lipid-soluble), are fully dissolved in the organic solvent before mixing. For hydrophilic payloads, ensure they are fully dissolved in the aqueous buffer.[15]
Suboptimal Lipid Composition The ratio of "this compound" to other lipids (e.g., helper lipids, cholesterol, PEG-lipids) is crucial.[16] An imbalance can lead to unstable particles that cannot effectively retain the payload. Systematically vary the molar ratios of the components.
Incompatible Drug-Lipid Interaction The physicochemical properties of the drug (e.g., lipophilicity, charge) must be compatible with the nanoparticle core. For highly hydrophilic drugs, encapsulation in a lipid core can be challenging.[17][18] Consider modifying the formulation to a core-shell structure or using alternative encapsulation strategies.[19]

Issue 2: Encapsulation efficiency is inconsistent between batches.

Potential Cause Recommended Solution
Inconsistent Mixing Speed/Flow Rates The speed of mixing directly impacts nanoparticle formation and encapsulation. Manual mixing can introduce variability. Use a controlled system like a microfluidic pump or a syringe pump for nanoprecipitation to ensure consistent flow rates.[8][14] The ratio of the aqueous phase flow rate to the organic phase flow rate (FRR) significantly affects EE.[14]
Temperature Fluctuations Formulation temperature can affect lipid solubility and the kinetics of nanoparticle assembly. Perform the formulation process in a temperature-controlled environment.[14]
Variability in Raw Materials Ensure consistent quality and purity of all raw materials, including lipids and solvents, from batch to batch.
Post-Formulation Processing Inconsistent purification steps (e.g., dialysis, centrifugation) can lead to variable loss of either the drug or the nanoparticles, affecting the final EE measurement. Standardize all post-formulation procedures.
Impact of Formulation Parameters on Encapsulation Efficiency (Example Data)

The following table summarizes example data for a model amphiphilic payload, illustrating how key parameters can be optimized.

Parameter Condition A EE (%) Condition B EE (%) Key Insight
Aqueous Buffer pH pH 7.415%pH 4.092%Acidic pH is critical for protonating the ionizable lipid and binding anionic cargo.[4][14]
Flow Rate Ratio (Aq:Org) 1:165%3:195%A higher aqueous to organic flow rate ratio often improves encapsulation.[14]
N/P Ratio 3:170%6:194%A higher ratio of amine (N) groups from the ionizable lipid to phosphate (P) groups of the nucleic acid cargo enhances complexation.[14]
Cholesterol Molar Ratio 20%55%40%89%Cholesterol stabilizes the lipid bilayer, improving payload retention.[16]

Experimental Protocols

Protocol 1: Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the formulation of "this compound" nanoparticles encapsulating a model siRNA payload using a microfluidic system.

1. Materials & Reagents:

  • Lipid Stock (in Ethanol): "this compound", DSPC, Cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Buffer: 50 mM Sodium Citrate, pH 4.0.

  • Payload Stock: siRNA dissolved in the aqueous buffer.

  • Microfluidic system with a herringbone mixer chip.

  • Syringe pumps.

2. Procedure:

  • Prepare the lipid solution in ethanol at a total lipid concentration of 25 mM.

  • Prepare the siRNA solution in the aqueous buffer at a concentration of 0.2 mg/mL.

  • Set up two syringe pumps, one with the lipid-ethanol solution and the other with the siRNA-aqueous solution.

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

  • Set the total flow rate (TFR) to 2 mL/min.

  • Prime the microfluidic chip with ethanol and then with the aqueous buffer.

  • Start the pumps to initiate mixing. The rapid mixing within the chip will cause the nanoparticles to self-assemble.

  • Collect the nanoparticle suspension from the outlet.

  • Purify the collected sample via dialysis against a storage buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove ethanol and unencapsulated siRNA.

Protocol 2: Quantification of Encapsulation Efficiency using a Ribogreen Assay

This protocol determines the encapsulation of siRNA using a fluorescence-based assay.

1. Materials & Reagents:

  • Quant-iT RiboGreen RNA reagent.

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Triton X-100 (10% solution).

  • Nanoparticle suspension (from Protocol 1).

  • Fluorometer or plate reader.

2. Procedure:

  • Standard Curve: Prepare a standard curve of your siRNA in TE buffer at known concentrations.

  • Sample Preparation:

    • Total siRNA (Lysed Sample): Dilute 10 µL of the nanoparticle suspension in 90 µL of TE buffer containing 1% Triton X-100. The detergent will lyse the nanoparticles and release the encapsulated siRNA.

    • Free siRNA (Intact Sample): Dilute 10 µL of the nanoparticle suspension in 90 µL of TE buffer without detergent.

  • Assay:

    • Add the RiboGreen reagent to all standard curve wells and sample wells according to the manufacturer's instructions.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the siRNA concentration in both the lysed and intact samples.

    • Calculate the Encapsulation Efficiency: EE (%) = (Concentration_lysed - Concentration_intact) / Concentration_lysed * 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the formulation and characterization of "this compound" nanoparticles.

experimental_workflow prep 1. Solution Preparation formulation 2. Nanoparticle Formulation (Microfluidics) prep->formulation Lipid & Aqueous Phases purification 3. Purification (Dialysis) formulation->purification Crude NP Suspension characterization 4. Characterization purification->characterization Purified NPs ee_analysis Encapsulation Efficiency (EE) characterization->ee_analysis size_analysis Size & PDI (DLS) characterization->size_analysis

Caption: Workflow for nanoparticle formulation and analysis.

Mechanism of Encapsulation and Cellular Uptake

This diagram shows the proposed mechanism for how an ionizable lipid facilitates payload encapsulation and subsequent endosomal escape within a target cell, a critical pathway for intracellular drug delivery.

signaling_pathway cluster_formulation Formulation (Low pH) cluster_cell Cellular Environment lipid Protonated Lipid (+ Charge) nanoparticle Self-Assembled Nanoparticle lipid->nanoparticle Electrostatic Interaction payload Anionic Payload (- Charge) payload->nanoparticle uptake Endocytosis nanoparticle->uptake Circulation (Neutral pH) & Cell Targeting endosome Endosome (Low pH) uptake->endosome escape Endosomal Escape endosome->escape Lipid Protonation & Membrane Disruption release Payload Release to Cytosol escape->release

Caption: Mechanism of LNP encapsulation and endosomal escape.

References

Technical Support Center: Overcoming Aggregation in 4-(Tetradecylamino)butan-2-ol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation challenges encountered during the formulation of 4-(Tetradecylamino)butan-2-ol.

Troubleshooting Guides

Aggregation of lipid-based nanoparticles is a common hurdle in formulation development. Below is a summary of potential issues and actionable solutions when working with this compound.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s) Quantitative Parameter to Monitor
AGG-01Increased particle size and polydispersity index (PDI) upon storage.Suboptimal storage temperature; pH of the buffer is near the pKa of the ionizable lipid, leading to charge neutralization.Store formulations at recommended temperatures (typically 2-8°C).[1] Adjust the pH of the storage buffer to maintain surface charge and electrostatic repulsion.[1][2]Particle Size (Z-average), PDI
AGG-02Visible precipitation or flocculation after formulation.High ionic strength of the buffer causing charge shielding; over-concentration of nanoparticles.[1]Use a buffer with lower ionic strength. Dilute the nanoparticle suspension to an optimal concentration.[1]Zeta Potential, Particle Count
AGG-03Irreversible aggregation after freeze-thaw cycles.Ice crystal formation leading to mechanical stress and particle fusion.[3][4]Incorporate cryoprotectants such as sucrose or trehalose (e.g., 5-10% w/v) before freezing.[3][5]Particle Size and PDI pre- and post-thaw
AGG-04Formulation instability in the presence of serum or other biological fluids.Adsorption of proteins and other biomolecules onto the nanoparticle surface.Incorporate sterically stabilizing excipients like polyethylene glycol (PEG)-lipids into the formulation to create a protective layer.[6][7]Change in particle size over time in biological media

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows immediate aggregation upon preparation. What is the likely cause?

A1: Immediate aggregation is often due to suboptimal formulation parameters. The primary causes include:

  • Incorrect pH: If the formulation pH is close to the isoelectric point of the nanoparticles, the surface charge will be minimal, leading to a lack of electrostatic repulsion.

  • High Ionic Strength: The use of buffers with high salt concentrations (e.g., PBS) can shield the surface charge of the particles, reducing repulsive forces and causing aggregation.[1]

  • Poor Solvent Mixing: In nanoprecipitation methods, inefficient mixing of the organic and aqueous phases can lead to localized areas of high concentration, promoting aggregation.

Q2: How can I prevent aggregation during long-term storage?

A2: Long-term stability can be enhanced through several strategies:

  • Refrigeration: Storing the formulation at 2-8°C can slow down kinetic processes that lead to aggregation.[1]

  • Lyophilization (Freeze-Drying): For extended shelf-life, lyophilization can be employed.[3][5] It is crucial to use lyoprotectants like sucrose or trehalose to prevent aggregation during the freezing and drying processes.[3][5]

  • Steric Stabilization: The inclusion of PEGylated lipids in your formulation provides a hydrophilic shield that sterically hinders particle-particle interactions.[6][7]

Q3: What role do excipients play in preventing aggregation?

A3: Excipients are critical for stabilizing nanoparticle formulations.

  • Charge-Stabilizing Agents: Lipids with a net positive or negative charge at the formulation pH will increase the zeta potential, leading to greater electrostatic repulsion between particles.

  • Steric Stabilizers: Polymeric excipients, most notably PEG-lipids, provide a physical barrier on the particle surface that prevents close approach and aggregation.[6]

  • Cryoprotectants: Sugars like sucrose and trehalose form a glassy matrix during freezing, which isolates nanoparticles and prevents their fusion.[5]

Q4: Can sonication be used to reverse aggregation?

A4: Gentle sonication can sometimes redisperse loosely flocculated particles.[1] However, aggregation is often an irreversible process.[1] It is always preferable to prevent aggregation in the first place. Excessive sonication can also damage the nanoparticles or degrade the encapsulated payload.

Experimental Protocols

Protocol 1: Characterization of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the this compound formulation with the appropriate buffer to an optimal concentration for DLS measurement (typically to a slightly opalescent appearance). Ensure the buffer is filtered through a 0.22 µm filter.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.

  • Analysis: Analyze the correlation function to obtain the Z-average particle size and the PDI. A PDI value below 0.3 is generally considered acceptable for lipid nanoparticle formulations.

Protocol 2: Measurement of Zeta Potential
  • Sample Preparation: Dilute the formulation in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.

  • Instrument Setup: Use a dedicated zeta potential cell. Rinse the cell thoroughly with the dilution buffer before adding the sample.

  • Measurement: Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

  • Analysis: The zeta potential is calculated from the electrophoretic mobility. A zeta potential greater than |30| mV is generally indicative of good electrostatic stability.

Visualizing Workflows and Concepts

Below are diagrams illustrating key concepts and workflows for troubleshooting aggregation in this compound formulations.

Aggregation_Troubleshooting_Workflow cluster_reformulation Reformulation Strategies start_node Formulation Shows Aggregation check_size Measure Particle Size & PDI (DLS) start_node->check_size check_zeta Measure Zeta Potential check_size->check_zeta If size/PDI is high evaluate_storage Evaluate Storage Conditions check_zeta->evaluate_storage If Zeta Potential is low (< |30| mV) reformulate Reformulate evaluate_storage->reformulate adjust_ph Adjust Buffer pH reformulate->adjust_ph adjust_ionic Lower Ionic Strength reformulate->adjust_ionic add_peg Add/Increase PEG-Lipid reformulate->add_peg add_cryo Add Cryoprotectant (for freeze-thaw) reformulate->add_cryo

Caption: Troubleshooting workflow for addressing aggregation issues.

Caption: Key factors influencing nanoparticle stability.

References

Technical Support Center: Working with 4-(Tetradecylamino)butan-2-ol and Other Novel Compounds in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental protocols for sensitive cell lines treated with 4-(Tetradecylamino)butan-2-ol and other investigational compounds with similar amphiphilic properties.

Troubleshooting Guide

Q1: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause and how can I mitigate this?

A1: High cytotoxicity at low concentrations is a common issue with sensitive cell lines, especially when dealing with amphiphilic compounds like this compound, which can disrupt cell membranes. Here are several factors to consider and potential solutions:

  • Solvent Toxicity: Many stock solutions of hydrophobic or amphiphilic compounds are prepared in solvents like DMSO or ethanol, which can be toxic to cells, particularly sensitive ones.[1][2]

    • Recommendation: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for your compound) in your experiments. Aim to keep the final solvent concentration, for example, DMSO, below 0.1% to minimize its toxic effects.[2] If your stock concentration requires a higher final solvent percentage, consider preparing a more concentrated stock solution.

  • Compound Aggregation: Amphiphilic molecules can form micelles or aggregates in aqueous culture media, leading to non-uniform concentrations and localized high doses that can be highly toxic to cells.

    • Recommendation: To improve solubility and reduce aggregation, consider pre-complexing the compound with a carrier molecule like bovine serum albumin (BSA) or using a serum-containing medium for dilution. Ensure thorough mixing of the compound in the medium before adding it to the cells.

  • Rapid Exposure: Sensitive cell lines may not tolerate a sudden introduction of a potentially cytotoxic compound.

    • Recommendation: Try a gradual exposure approach. Start with a very low concentration and incrementally increase it over time. This allows the cells to adapt and may reveal a non-toxic working concentration range.

  • Cell Density: The density of cells at the time of treatment can influence their sensitivity to a compound.[3]

    • Recommendation: Optimize the cell seeding density. A very low density may make individual cells more vulnerable, while a very high density can lead to nutrient depletion and other confounding stress factors. Ensure consistent seeding density across all experiments.

Q2: My results with this compound are inconsistent between experiments. What could be the reason for this variability?

A2: Reproducibility is key in research. Inconsistent results can stem from several sources:

  • Cell Passage Number: Cell characteristics, including their sensitivity to drugs, can change as they are passaged over time. High-passage-number cells may exhibit altered phenotypes and drug responses.

    • Recommendation: Use cells within a consistent and low passage number range for all your experiments. It is good practice to thaw a fresh vial of cells after a certain number of passages to ensure consistency.

  • Inconsistent Cell Health: The overall health of your cell culture can significantly impact experimental outcomes.

    • Recommendation: Regularly monitor your cell cultures for any signs of stress, contamination, or morphological changes. Only use healthy, actively dividing cells for your experiments.

  • Preparation of Compound Dilutions: Inaccurate or inconsistent preparation of your compound dilutions will lead to variable results.

    • Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Q3: I am not observing any effect of this compound on my cells, even at high concentrations. What should I check?

A3: A lack of response could be due to several factors:

  • Compound Stability: The compound may be unstable in your cell culture medium, degrading over the course of the experiment.

    • Recommendation: Check for any available data on the stability of this compound or similar compounds under your experimental conditions (e.g., temperature, pH, light exposure). Consider reducing the incubation time or replenishing the medium with fresh compound during the experiment.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the compound's mechanism of action.

    • Recommendation: If possible, test the compound on a different cell line that is known to be sensitive to similar classes of molecules.

  • Sub-optimal Assay: The assay you are using to measure the effect (e.g., a specific viability assay) may not be sensitive enough or may be inappropriate for the compound's mechanism of action.

    • Recommendation: Consider using multiple assays to measure different cellular endpoints, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) in parallel with a metabolic assay (e.g., MTT or resazurin).[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for this compound in a new sensitive cell line?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration range. Start with a wide range of concentrations, for example, from nanomolar to high micromolar, using a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). This will help you identify the concentration at which you see a biological effect and the concentration at which toxicity becomes a concern.

Q2: How long should I incubate my sensitive cells with this compound?

A2: The optimal incubation time is dependent on the compound's mechanism of action and the cell line's doubling time. For sensitive cell lines, it is advisable to start with shorter incubation times (e.g., 6, 12, or 24 hours) to minimize cytotoxicity not related to the specific biological question. A time-course experiment can help determine the ideal duration for observing the desired effect without excessive cell death.

Q3: Should I use serum-free or serum-containing medium for my experiments with this compound?

A3: The presence of serum can influence the activity of a compound. Serum proteins can bind to the compound, reducing its effective concentration. On the other hand, serum can also help to solubilize hydrophobic compounds and may have a protective effect on cells. It is recommended to test your compound in both serum-free and serum-containing media to understand how serum affects its activity. If you must use serum-free medium, be extra cautious about potential cytotoxicity.

Q4: How can I be sure that the observed effects are due to this compound and not an artifact?

A4: To ensure the specificity of the observed effects, consider the following controls:

  • Vehicle Control: As mentioned earlier, always include a control with the same concentration of the solvent used to dissolve the compound.

  • Positive Control: Use a well-characterized compound with a known mechanism of action similar to what you expect from this compound.

  • Negative Control: Use an inactive analogue of your compound if one is available.

Quantitative Data Summary

The following table provides a general framework for optimizing experimental conditions for a novel amphiphilic compound like this compound with sensitive cell lines. Specific values should be determined empirically for each cell line and compound.

ParameterRecommended Range for Sensitive Cell LinesRationale
Compound Concentration 1 nM - 100 µM (initial screen)To identify a working concentration and assess the therapeutic window.
Solvent (e.g., DMSO) Conc. < 0.1% (v/v)To minimize solvent-induced cytotoxicity.[2]
Incubation Time 6 - 48 hoursShorter times may be necessary for highly sensitive cells to avoid non-specific toxicity.
Cell Seeding Density 5,000 - 20,000 cells/cm²To ensure cells are in a healthy growth phase and avoid artifacts from over or under-confluency.
Serum Concentration 0% - 10%To assess the influence of serum components on compound activity and bioavailability.
Passage Number < 20 (or as recommended for the cell line)To maintain consistent cellular phenotype and response.

Detailed Experimental Protocol: Assessing Cytotoxicity in a Sensitive Cell Line

This protocol provides a general method for determining the cytotoxicity of a novel compound like this compound using a resazurin-based viability assay.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom, black-walled cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: a. Culture the sensitive cell line to ~80% confluency. b. Gently wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cells at a low speed (e.g., 100 x g) for 5 minutes to minimize cell stress. d. Resuspend the cell pellet in complete medium and perform a cell count. e. Dilute the cells to the desired seeding density (e.g., 1 x 10⁵ cells/mL) and seed 100 µL per well into a 96-well plate. f. Incubate the plate for 24 hours to allow the cells to attach and recover.

  • Compound Treatment: a. Prepare a serial dilution of the this compound stock solution in the appropriate culture medium (with or without serum). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and ideally below 0.1%. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or the vehicle control. c. Incubate the plate for the desired time (e.g., 24 hours).

  • Resazurin Assay: a. After the incubation period, add 20 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours, or until the color of the medium in the control wells changes from blue to pink/purple. c. Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium and resazurin but no cells). b. Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability). c. Plot the cell viability (%) against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Membrane Membrane Disruption Compound->Membrane Stress Cellular Stress Membrane->Stress ROS ROS Production Stress->ROS Mito Mitochondrial Dysfunction Stress->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Experimental Workflow Diagram

G Start Start Seed Seed Sensitive Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Prepare Prepare Compound Dilutions Incubate1->Prepare Treat Treat Cells with Compound and Vehicle Control Incubate1->Treat Prepare->Treat Incubate2 Incubate for Desired Time (e.g., 24h) Treat->Incubate2 AddAssay Add Viability Reagent (e.g., Resazurin) Incubate2->AddAssay Incubate3 Incubate for 2-4h AddAssay->Incubate3 Read Measure Signal (e.g., Fluorescence) Incubate3->Read Analyze Analyze Data and Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for cytotoxicity assessment.

References

Impact of serum on "4-(Tetradecylamino)butan-2-ol" transfection efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipo-T-ol, a novel transfection reagent formulated with "4-(Tetradecylamino)butan-2-ol". This guide provides answers to frequently asked questions and troubleshooting advice to help you achieve optimal transfection efficiency, with a special focus on navigating the challenges posed by the presence of serum in your cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Lipo-T-ol transfection?

A1: Lipo-T-ol is a cationic lipid-based transfection reagent. The core component, "this compound," possesses a positively charged head group. This allows it to electrostatically interact with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or siRNA) to form condensed complexes called lipoplexes.[1] The overall positive surface charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to uptake into the cell, primarily through endocytosis.[1]

Q2: Can I perform transfection in the presence of serum?

A2: Yes, but with a critical procedural step. While the final transfection step (incubating the lipoplex with cells) can be done in a serum-containing medium, the initial formation of the Lipo-T-ol-nucleic acid complexes must be performed in a serum-free medium.[1][2][3] Serum proteins can interfere with the complex formation, leading to significantly reduced transfection efficiency.[1][4]

Q3: Why does serum inhibit the efficiency of cationic lipid transfection?

A3: Serum contains various proteins, such as albumin, that can interact with and destabilize the lipoplexes.[4] This interference can occur in several ways:

  • Binding to Lipoplexes: Serum proteins can coat the positively charged lipoplexes, neutralizing their charge and preventing them from effectively binding to the cell surface.

  • Destabilizing Complexes: The interaction can lead to the aggregation or disassembly of the lipoplexes before they reach the cells.[5]

  • Competition: Serum proteins themselves are taken up by cells and can compete with the lipoplexes for cellular uptake machinery.[4]

Q4: Do I need to remove the transfection medium containing serum after incubation?

A4: This depends on your cell type's sensitivity. For many robust cell lines, it is not necessary to change the medium after the initial incubation period (typically 4-6 hours). However, for sensitive cells, such as primary cells, replacing the medium with fresh, complete growth medium may help reduce cytotoxicity and improve cell viability.

Q5: Can antibiotics be present in the medium during transfection?

A5: It is strongly recommended to perform transfection in an antibiotic-free medium. Cationic lipid reagents can increase cell permeability, which may enhance the cytotoxic effects of antibiotics like penicillin and streptomycin, potentially leading to lower cell viability and transfection efficiency.[1][3]

Troubleshooting Guide

Low Transfection Efficiency
Possible Cause Suggested Solution
Serum Interference Ensure that the dilution of both the Lipo-T-ol reagent and the nucleic acid, as well as the complex formation step, is performed in a serum-free medium (e.g., Opti-MEM® or DMEM).[2][6] Serum should only be present in the cell culture medium to which the complexes are added.
Suboptimal Reagent-to-Nucleic Acid Ratio The optimal ratio is cell-type and nucleic acid-dependent. Perform a titration experiment to determine the best ratio. A common starting point is a 2:1 or 3:1 ratio (µL of reagent to µg of DNA).
Poor Nucleic Acid Quality Use high-purity, sterile nucleic acid with an A260/A280 ratio of 1.8–2.0 for DNA. Contaminants like endotoxins can significantly impair transfection.[6]
Incorrect Cell Density Cells should be actively dividing and at an optimal confluency at the time of transfection, typically 70-80%.[7][8] Overly confluent cells may have reduced uptake, while sparse cultures can be more susceptible to toxicity.
Presence of Inhibitors Do not use TE buffer to dilute your DNA, as EDTA can interfere with complex formation.[9] Also, avoid inhibitors like phosphates and sulfated proteoglycans in the dilution medium.[6]
Incorrect Incubation Time The optimal time for complex formation is typically 15-20 minutes at room temperature. Do not exceed 30 minutes, as complexes may begin to aggregate.[2]
High Cell Toxicity
Possible Cause Suggested Solution
Excessive Reagent Concentration Too much cationic lipid can be toxic to cells. Reduce the amount of Lipo-T-ol reagent used. Perform a dose-response experiment to find the balance between high efficiency and low toxicity.
Prolonged Exposure to Complexes For sensitive cell types, reduce the incubation time of the lipoplexes with the cells to 4-6 hours, then replace the medium with fresh, complete growth medium.[7]
Poor Cell Health Ensure cells are healthy and have been passaged recently before plating for transfection. Stressed or unhealthy cells are more vulnerable to toxicity.
Presence of Antibiotics As mentioned in the FAQ, perform the transfection in antibiotic-free medium to avoid increased cytotoxicity.[3]

Experimental Protocols & Data

Protocol: Optimizing Transfection with Serum

This protocol outlines a general procedure for optimizing Lipo-T-ol transfection by varying the reagent-to-DNA ratio in the presence of 10% Fetal Bovine Serum (FBS) in the final culture medium.

  • Cell Plating: The day before transfection, seed cells in a 24-well plate so they will be 70-80% confluent at the time of transfection.

  • Preparation (Serum-Free):

    • For each well, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium.

    • In separate tubes, dilute varying amounts of Lipo-T-ol reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) into 25 µL of serum-free medium.

  • Complex Formation (Serum-Free):

    • Add the diluted DNA to the diluted Lipo-T-ol reagent for each ratio. Mix gently by pipetting.

    • Incubate at room temperature for 15-20 minutes to allow lipoplexes to form.

  • Transfection:

    • Add the 50 µL of lipoplex solution dropwise to the corresponding well containing cells in complete growth medium (with 10% FBS).

    • Gently rock the plate to ensure even distribution.

  • Incubation & Analysis:

    • Incubate the cells for 24-48 hours.

    • Assay for gene expression (e.g., via fluorescence microscopy for a GFP reporter, or a luciferase assay).

Hypothetical Optimization Data

The following table represents example data from an optimization experiment in HEK293T cells using a GFP reporter plasmid.

Lipo-T-ol:DNA Ratio (µL:µg)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
1:1 (0.5:0.5)35%95%
2:1 (1.0:0.5)68%92%
3:1 (1.5:0.5) 85% 88%
4:1 (2.0:0.5)82%75%

In this example, the 3:1 ratio provides the best balance of high transfection efficiency and good cell viability.

Visual Guides

Transfection Workflow

G cluster_prep Step 1: Preparation (Serum-Free Medium) cluster_transfection Step 3: Transfection A Dilute Nucleic Acid C Step 2: Combine and Incubate (15-20 min @ RT) A->C B Dilute Lipo-T-ol Reagent B->C E Add Complexes to Cells (in Serum-Containing Medium) C->E D Plate Cells (70-80% confluent) D->E F Step 4: Incubate (24-48 hours) E->F G Step 5: Assay for Gene Expression F->G

Standard Lipo-T-ol transfection workflow.
Mechanism of Serum Inhibition

G cluster_serum_free Serum-Free Condition cluster_serum Serum-Containing Condition Lipoplex_SF Positively Charged Lipo-T-ol/DNA Complex Membrane_SF Cell Membrane (Negative Charge) Lipoplex_SF->Membrane_SF Binds Uptake_SF Successful Uptake (Endocytosis) Membrane_SF->Uptake_SF Fuses Lipoplex_S Lipo-T-ol/DNA Complex Blocked Neutralized/ Aggregated Complex Lipoplex_S->Blocked Serum Serum Proteins (e.g., Albumin) Serum->Blocked Membrane_S Cell Membrane Blocked->Membrane_S Fails to Bind Failed Uptake Inhibited Membrane_S->Failed

How serum proteins can inhibit transfection.

References

Long-term storage and handling of "4-(Tetradecylamino)butan-2-ol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving 4-(Tetradecylamino)butan-2-ol. Given the limited specific data available for this compound, the following recommendations are based on the general chemical properties of long-chain amino alcohols and established laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term stability?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation from atmospheric components. While specific temperature recommendations are not available, refrigeration (2-8 °C) is a common practice for preserving the stability of similar organic compounds.

Q2: What are the potential signs of degradation of this compound?

A2: Visual indicators of degradation can include a change in color (e.g., yellowing), the appearance of particulates, or a change in viscosity. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the appearance of new impurity peaks or a decrease in the main compound's peak area.

Q3: Is this compound sensitive to light or air?

A3: While specific data is unavailable, many amino compounds are susceptible to oxidation in the presence of air and can be sensitive to light. It is best practice to store the compound in an amber vial or a container protected from light and to minimize its exposure to the atmosphere.

Q4: What solvents are recommended for dissolving this compound?

A4: Due to its long tetradecyl chain, this compound is expected to be soluble in a range of organic solvents. Common choices would include alcohols (e.g., ethanol, methanol), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). Its solubility in aqueous solutions is likely to be limited.

Q5: What are the primary safety precautions when handling this compound?

A5: Always handle this compound in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of any vapors and prevent contact with skin and eyes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the compound due to improper storage.1. Verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, NMR).2. If degradation is confirmed, use a fresh batch of the compound.3. Ensure the compound is stored under the recommended conditions (cool, dry, dark, and potentially under an inert atmosphere).
Poor solubility in a chosen solvent The polarity of the solvent is not compatible with the compound.1. Try a solvent with a different polarity. Given the long alkyl chain, less polar organic solvents might be more effective.2. Gentle warming or sonication may aid in dissolution. However, be cautious as heat can also promote degradation.
Appearance of unexpected side products in a reaction 1. Reaction with atmospheric carbon dioxide (if the amine is a primary or secondary amine).2. Oxidation of the amine or alcohol functional group.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents to remove dissolved oxygen.3. Consider the use of antioxidants if compatible with the reaction chemistry.
Phase separation or precipitation during an experiment Change in temperature or solvent composition affecting solubility.1. Ensure the experimental temperature is maintained consistently.2. If mixing solvents, ensure the final mixture is appropriate for keeping the compound in solution.3. Check for potential interactions with other reagents that might lead to salt formation and precipitation.

Experimental Protocols

The following are generalized protocols that can be adapted to assess the purity and stability of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the presence of impurity peaks.

    • The purity can be estimated by the relative peak area of the main compound.

Protocol 2: Stability Study - Accelerated Degradation

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in clear and amber vials.

    • Expose the vials to different conditions:

      • Elevated temperature (e.g., 40 °C).

      • High humidity (e.g., 75% RH).

      • UV light exposure.

      • Control sample stored under recommended conditions (cool, dark, dry).

  • Time Points:

    • Analyze the samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 1 month).

  • Analysis:

    • At each time point, analyze the samples using the developed HPLC method (Protocol 1).

    • Compare the chromatograms of the stressed samples to the control sample.

    • Quantify the decrease in the main peak area and the increase in impurity peak areas to assess the degradation rate under different conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation start Obtain this compound dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute hplc HPLC Analysis dilute->hplc assess_purity Assess Purity hplc->assess_purity identify_impurities Identify Impurities hplc->identify_impurities gcms GC-MS Analysis (Optional) gcms->identify_impurities nmr NMR for Structural Confirmation (Optional) nmr->identify_impurities stability_report Generate Stability Report assess_purity->stability_report identify_impurities->stability_report

Caption: Experimental Workflow for Purity and Stability Assessment.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, TLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure new_batch Use a Fresh Batch of Compound is_pure->new_batch No review_protocol Review Experimental Protocol is_pure->review_protocol Yes check_storage Review Storage Conditions new_batch->check_storage end Problem Resolved review_protocol->end check_storage->end

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

"4-(Tetradecylamino)butan-2-ol" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of 4-(Tetradecylamino)butan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

The recommended primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.

Q2: What are the typical acceptance criteria for the purity of this compound for research purposes?

For most research applications, a purity of ≥95% is generally acceptable. However, for more sensitive applications, such as in vitro or in vivo studies, a purity of ≥98% or even ≥99% may be required.

Q3: How should this compound be stored to maintain its quality?

It is recommended to store this compound in a tightly sealed container, protected from light, at 2-8°C. Long-term storage at -20°C is also suitable. Avoid repeated freeze-thaw cycles.

Q4: What are the potential impurities that could be present in a sample of this compound?

Potential impurities can include starting materials from the synthesis, such as 1-tetradecylamine and 1,2-butylene oxide, as well as by-products from the reaction, including regioisomers and over-alkylated products. Degradation products may also be present if the compound has been stored improperly.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase 1. Prepare fresh mobile phase using HPLC-grade solvents. 2. Filter the mobile phase through a 0.22 µm filter. 3. Degas the mobile phase thoroughly.
Sample Contamination 1. Prepare a fresh sample solution using a clean vial and high-purity solvent. 2. Analyze a blank (solvent only) to identify peaks originating from the solvent.
Column Contamination 1. Flush the column with a strong solvent system (e.g., 100% acetonitrile or methanol). 2. If contamination persists, consider replacing the column.
Presence of Impurities 1. Attempt to identify the impurities using mass spectrometry (LC-MS). 2. If impurities are confirmed, further purification of the sample may be necessary.

Troubleshooting Workflow for Unexpected HPLC Peaks

start Start: Unexpected Peak in HPLC Chromatogram check_blank Analyze Blank (Solvent Only) start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contam_solvent Contaminated Solvent/Mobile Phase - Prepare Fresh Mobile Phase - Use High-Purity Solvents peak_in_blank->contam_solvent Yes no_peak_in_blank No Peak in Blank peak_in_blank->no_peak_in_blank No end End contam_solvent->end check_sample_prep Review Sample Preparation - Use Clean Glassware - Prepare Fresh Sample no_peak_in_blank->check_sample_prep issue_persists Issue Persists? check_sample_prep->issue_persists column_issue Potential Column Contamination - Flush with Strong Solvent - Replace Column if Necessary issue_persists->column_issue Yes impurity_analysis Potential Impurity - Analyze by LC-MS for Identification - Consider Sample Purification issue_persists->impurity_analysis No column_issue->end impurity_analysis->end start Start: Receive Batch of This compound visual_insp Visual Inspection (Color, Appearance) start->visual_insp hplc_purity Purity Assessment by HPLC-CAD (Protocol 1) visual_insp->hplc_purity purity_spec Purity ≥ 95%? hplc_purity->purity_spec pass_qc Pass Quality Control purity_spec->pass_qc Yes fail_qc Fail Quality Control purity_spec->fail_qc No identity_confirm Identity Confirmation by MS (Optional but Recommended) pass_qc->identity_confirm further_invest Further Investigation: - Identify Impurities - Consider Repurification fail_qc->further_invest end End identity_confirm->end further_invest->end

Validation & Comparative

A Comparative Guide to Cationic Lipids for Gene Delivery: 4-(Tetradecylamino)butan-2-ol structural class vs. Lipofectamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, cationic lipids remain a cornerstone for transfecting nucleic acids into cells. This guide provides a comparative overview of the performance characteristics of the structural class of lipids to which 4-(Tetradecylamino)butan-2-ol belongs—cationic lipids with amino alcohol headgroups—and the widely used commercial reagent, Lipofectamine.

Due to the absence of published experimental data for this compound in gene delivery applications, this guide will draw upon findings from studies on structurally similar cationic lipids possessing hydroxylated headgroups. This comparative analysis aims to provide a valuable resource for researchers selecting appropriate transfection reagents for their experimental needs.

At a Glance: Key Performance Characteristics

FeatureCationic Lipids with Amino Alcohol Headgroups (Representative)Lipofectamine (2000 & 3000)
Transfection Efficiency Variable, with some formulations showing efficiency comparable to or exceeding that of commercial standards in specific cell lines.[1]Generally high and considered a gold standard, with Lipofectamine 3000 often showing superior efficiency to Lipofectamine 2000.[2][3]
Cell Viability/Toxicity Generally reported to have lower cytotoxicity compared to lipids with quaternary ammonium headgroups.[4]Can exhibit significant cytotoxicity, which is often dose- and cell-type-dependent.[5][6][7] Lipofectamine 3000 is designed for lower toxicity compared to Lipofectamine 2000.[3]
Serum Compatibility Some novel formulations demonstrate good transfection efficiency in the presence of serum.[1]Lipofectamine 2000 and 3000 are compatible with serum-containing media, although efficiency can be affected.
Mechanism of Action Forms lipoplexes with nucleic acids, enters cells via endocytosis, and the hydroxyl groups may aid in endosomal escape.Forms lipoplexes that fuse with the cell membrane and are taken up via endocytosis; includes helper lipids to facilitate endosomal escape.[8][9][10]

In-Depth Performance Data

Transfection Efficiency Comparison

The efficiency of gene delivery is a critical factor in the selection of a transfection reagent. The following table summarizes representative transfection efficiencies of cationic lipids with hydroxylated headgroups in comparison to Lipofectamine 2000 and 3000 across various cell lines. It is important to note that efficiency is highly dependent on the specific lipid formulation, cell type, nucleic acid used, and experimental conditions.

Cell LineCationic Lipid with Hydroxylated Headgroup (Example)Transfection EfficiencyLipofectamine 2000Lipofectamine 3000Reference
HepG2DOPE-TH8S (2:1)Higher than L2KComparable to DOPE-TH8S-[1]
A549DOPE-TH8S (2:1)Significantly more potent than L2K--[1]
MCF7DOPE-TH8S (2:1)Significantly more potent than L2K33.29%58.13%[1][11]
HeLaSpermine-C14Comparable to L2KHigh-[12]
NIH3T3A2D-Chol, K2D-Chol100-1000 fold higher than DC-CholHigh, but with toxicity-[5][13]
JU77--90.21%100% (normalized)[11]
Primary Myoblasts--60.01%97.78%[11]
Cytotoxicity Profile

Low cytotoxicity is crucial for maintaining cell health and obtaining reliable experimental results. Cationic lipids with primary, secondary, or tertiary amine headgroups, such as the amino alcohol class, are generally found to be less toxic than those with permanently charged quaternary ammonium groups.[4]

ReagentCell LineViability/ToxicityReference
Cationic lipids with non-quaternary ammonium headgroupsGeneralLower cytotoxicity compared to quaternary ammonium lipids.[4]
CDO14 (tri-peptide headgroup)NCI-H460IC50: 340.5 µg/mL[14]
CDA14 (quaternary ammonium headgroup)NCI-H460IC50: 109.4 µg/mL[14]
Lipofectamine 2000NIH3T3Highest toxic effect compared to other tested reagents.[5]
Lipofectamine 2000HeLaMore toxic than ViaFect™ Reagent.[6]
Lipofectamine 3000JU77High cytotoxicity (68.21% viability).[11]
Lipofectamine 3000KYSE-30High cell death (59%).[7]
Lipofectamine 3000GeneralDesigned for reduced cytotoxicity.[15]

Mechanism of Action and Experimental Workflow

The general mechanism for cationic lipid-mediated gene delivery involves the formation of a complex between the positively charged lipid and the negatively charged nucleic acid. This lipoplex is then taken up by the cell through endocytosis. For successful transfection, the nucleic acid must escape the endosome and enter the cytoplasm (for RNA) or the nucleus (for DNA).

The presence of hydroxyl groups in the headgroup of cationic lipids, as in the case of this compound, may contribute to endosomal escape through a "proton sponge" effect or by facilitating membrane fusion.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cationic_lipid Cationic Lipid lipoplex Lipoplex Formation cationic_lipid->lipoplex nucleic_acid Nucleic Acid (DNA/RNA) nucleic_acid->lipoplex endocytosis Endocytosis lipoplex->endocytosis Cell Membrane endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Released Nucleic Acid nucleus Nucleus cytoplasm->nucleus DNA protein Protein Expression cytoplasm->protein Translation (RNA) nucleus->protein Transcription & Translation

Caption: General workflow of cationic lipid-mediated gene delivery.

The following diagram illustrates a typical experimental workflow for gene transfection using a cationic lipid reagent.

G start Start seed_cells Seed cells in a multi-well plate start->seed_cells prepare_lipid Dilute cationic lipid in serum-free medium seed_cells->prepare_lipid prepare_na Dilute nucleic acid in serum-free medium seed_cells->prepare_na form_complex Combine diluted lipid and nucleic acid to form lipoplex prepare_lipid->form_complex prepare_na->form_complex incubate_complex Incubate at room temperature (5-20 min) form_complex->incubate_complex add_to_cells Add lipoplex to cells incubate_complex->add_to_cells incubate_cells Incubate cells for 24-72 hours add_to_cells->incubate_cells assay Assay for gene expression/knockdown incubate_cells->assay end End assay->end

Caption: A typical experimental workflow for cationic lipid transfection.

Experimental Protocols

Below are generalized protocols for plasmid DNA transfection using a cationic lipid reagent and Lipofectamine 2000. These should be optimized for specific cell types and experimental conditions.

General Protocol for Cationic Lipid Transfection

This protocol is a representative procedure and should be adapted based on the specific cationic lipid used.

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 24-well plate in 0.5 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.

  • Lipoplex Formation:

    • For each well, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM™ I).

    • In a separate tube, dilute the cationic lipid reagent according to the manufacturer's instructions or a predetermined optimal ratio (e.g., 2-4 µL) in 50 µL of serum-free medium.

    • Combine the diluted DNA and diluted lipid. Mix gently and incubate for 20 minutes at room temperature to allow lipoplex formation.

  • Transfection:

    • Add the 100 µL of the lipoplex mixture to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After incubation, analyze the cells for transgene expression.

Protocol for Lipofectamine 2000 Transfection

This protocol is based on the manufacturer's recommendations for a 24-well plate format.[16]

  • Cell Seeding: One day prior to transfection, seed 5 x 10^4 - 2 x 10^5 cells per well in 500 µL of growth medium.

  • Lipoplex Formation:

    • Dilute 0.5 µg of plasmid DNA into 50 µL of Opti-MEM™ I Reduced Serum Medium without serum and mix gently.

    • In a separate tube, dilute 1-3 µL of Lipofectamine 2000 in 50 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature.

  • Transfection:

    • Add the 100 µL of DNA-Lipofectamine 2000 complexes to each well.

    • Mix gently by rocking the plate back and forth.

  • Incubation and Assay:

    • Incubate cells at 37°C. It is not necessary to remove the complexes or change the medium.

    • After 24-48 hours, assay for gene expression.

Conclusion

While direct experimental data for this compound in gene delivery is not currently available, the broader class of cationic lipids with amino alcohol headgroups presents a promising area of research. Studies on structurally similar compounds suggest the potential for high transfection efficiency coupled with reduced cytotoxicity compared to some commercially available reagents.[1][4]

Lipofectamine reagents, particularly Lipofectamine 3000, remain a benchmark for high-efficiency transfection across a wide range of cell lines, though cytotoxicity can be a concern.[2][7][11] The choice between a novel, potentially less toxic cationic lipid and an established reagent like Lipofectamine will depend on the specific requirements of the experiment, including the cell type used, the need for high cell viability, and the desired transfection efficiency. As with any transfection experiment, optimization of the protocol for the specific cell line and nucleic acid is critical for achieving the best results.

References

Efficacy of "4-(Tetradecylamino)butan-2-ol" compared to other cationic lipids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for efficacy data on "4-(Tetradecylamino)butan-2-ol" as a cationic lipid for gene delivery did not yield any publicly available experimental results. Neither its performance in transfection assays nor its cytotoxic profile in the context of nucleic acid delivery has been documented in the scientific literature found. Therefore, a direct comparison with other cationic lipids is not possible at this time.

For researchers, scientists, and drug development professionals seeking to evaluate the performance of cationic lipids, this guide provides a comparative analysis of two well-characterized and clinically relevant ionizable cationic lipids: DLin-MC3-DMA (MC3) and ALC-0315 . These lipids are integral components of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA therapeutics, respectively.

Comparative Efficacy of DLin-MC3-DMA and ALC-0315

The following table summarizes in vivo performance data for LNP formulations containing either MC3 or ALC-0315, focusing on siRNA-mediated gene silencing in mice.

Cationic LipidTarget Gene & Cell TypeDosage (siRNA)Gene Knockdown EfficiencyObserved Toxicity
DLin-MC3-DMA Factor VII (Hepatocytes)1 mg/kgSignificant knockdownNo significant increase in liver toxicity markers at 5 mg/kg.
ALC-0315 Factor VII (Hepatocytes)1 mg/kgTwo-fold greater knockdown than MC3Increased markers of liver toxicity (ALT and bile acids) at a high dose of 5 mg/kg.
DLin-MC3-DMA ADAMTS13 (Hepatic Stellate Cells)1 mg/kgMinimal knockdownNot applicable at this efficacy level.
ALC-0315 ADAMTS13 (Hepatic Stellate Cells)1 mg/kgTen-fold greater knockdown than MC3As above.

Experimental Protocols

In Vivo Comparison of Cationic Lipids for siRNA Delivery

This protocol outlines a typical experiment to compare the in vivo efficacy of different cationic lipids in LNP-siRNA formulations.

1. LNP Formulation:

  • Lipid Composition: A standard four-component LNP formulation is prepared, typically consisting of:

    • Ionizable cationic lipid (e.g., DLin-MC3-DMA or ALC-0315)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., PEG-DMG)

  • siRNA Encapsulation: The lipids are dissolved in ethanol and rapidly mixed with an aqueous solution of siRNA at an acidic pH (e.g., pH 4.0) to facilitate encapsulation. The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and neutralize the surface charge.

2. Animal Model:

  • Specific pathogen-free mice (e.g., C57BL/6) are used.

  • The target gene for silencing is typically a liver-expressed protein to leverage the natural biodistribution of LNPs to the liver.

3. Administration:

  • LNP-siRNA formulations are administered intravenously (IV) via the tail vein.

  • Dosage is calculated based on the amount of siRNA per kilogram of body weight.

4. Sample Collection and Analysis:

  • At a predetermined time point post-injection (e.g., 72 hours), blood and liver tissue are collected.

  • Gene Silencing Analysis:

    • mRNA Quantification: Total RNA is extracted from liver tissue, and the target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR). Gene expression is normalized to a housekeeping gene.

    • Protein Quantification: The level of the target protein in the serum or liver lysate is measured by ELISA or Western blot.

  • Toxicity Assessment:

    • Serum is analyzed for markers of liver toxicity, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Visualizing Cellular Delivery and Experimental Design

To better understand the processes involved in cationic lipid-mediated gene delivery, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Cellular Environment LNP Lipid Nanoparticle (LNP) in Circulation Endosome Endocytosis LNP->Endosome Cellular Uptake Acidification Endosomal Acidification Endosome->Acidification Escape Endosomal Escape Acidification->Escape Cationic lipid protonation & membrane disruption Release Payload Release (mRNA/siRNA) Escape->Release Translation mRNA Translation (Protein Production) Release->Translation If mRNA RISC siRNA incorporated into RISC Release->RISC If siRNA Cleavage Target mRNA Cleavage RISC->Cleavage

Caption: LNP-mediated cellular delivery pathway.

G cluster_1 Experimental Workflow Formulation LNP Formulation (Lipid A vs. Lipid B) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization InVivo In Vivo Administration (Mouse Model) Formulation->InVivo SampleCollection Sample Collection (Tissue & Serum) InVivo->SampleCollection Efficacy Efficacy Analysis (qRT-PCR, ELISA) SampleCollection->Efficacy Toxicity Toxicity Assessment (ALT, AST) SampleCollection->Toxicity Comparison Comparative Data Analysis Efficacy->Comparison Toxicity->Comparison

Caption: Workflow for comparing cationic lipid efficacy.

Comparative Toxicity Profile of 4-(Tetradecylamino)butan-2-ol and Related Long-Chain Amino Alcohols in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profile of long-chain amino alcohols, with a focus on structures analogous to 4-(tetradecylamino)butan-2-ol. Due to the limited availability of public data on this compound, this guide leverages experimental data from closely related long-chain amino alcohols and diamines to provide insights into its potential cytotoxic effects and mechanisms of action.

Executive Summary

Long-chain amino alcohols represent a class of amphiphilic molecules with potential cytotoxic properties against cancer cells. The length of the aliphatic chain is a critical determinant of their biological activity, with longer chains generally correlating with increased cytotoxicity. Evidence suggests that these compounds can induce apoptosis through caspase-dependent pathways, making them interesting candidates for further investigation in oncology. This guide summarizes available cytotoxicity data for structural analogs, details common experimental protocols for assessing their effects, and visualizes the proposed signaling pathways and experimental workflows.

Comparative Cytotoxicity Data

Compound ClassCell LinesIC50 Range (µM)Reference
Unsaturated Long-Chain 1,2-DiaminesA2780, H322, LL, WiDr, C26-10, UMSCC-22B2000 - 3300[1]
Amphiphilic Selenolane Conjugates (C8-C14)Chinese Hamster Ovary (CHO)Significantly cytotoxic at 1-50 µM[2]

Note: The data presented is for structural analogs. The cytotoxic potential of this compound is expected to be within a similar range, influenced by its specific stereochemistry and the presence of the hydroxyl group.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxicity and mechanism of action of long-chain amino alcohols.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or the related MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2.5 x 10³ cells per well and allowed to adhere for 24 hours.[3]

  • Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., 0, 10, 50, 100, 200, 400, 500 µg/ml) for a specified duration, typically 48 hours.[3]

  • MTS/MTT Incubation: Following treatment, the MTS or MTT reagent is added to each well and incubated for 1-4 hours at 37°C.[2][3]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 550 nm for MTT) using a microplate reader.[2][3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a defined period.

  • Cell Harvesting and Staining: Adherent cells are detached, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm the involvement of apoptosis.

  • Cell Lysis: Following treatment with the test compound, cells are lysed to release their intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., a peptide substrate conjugated to p-nitroaniline for colorimetric assays).

  • Data Acquisition: The cleavage of the substrate by the active caspase releases a chromophore or fluorophore, which is quantified by measuring the absorbance or fluorescence.

  • Data Analysis: The caspase activity in treated cells is compared to that in untreated control cells.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Long-Chain Amino Alcohol-Induced Apoptosis

Long-chain amino alcohols are hypothesized to induce apoptosis through the intrinsic pathway, initiated by mitochondrial stress.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Long-Chain Amino Alcohol Long-Chain Amino Alcohol Mitochondrion Mitochondrion Long-Chain Amino Alcohol->Mitochondrion Disruption of Transmembrane Potential Apaf1 Apaf1 Mitochondrion->Apaf1 Release of Cytochrome c Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase9 Procaspase9->Apoptosome Caspase9 Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Activation Procaspase3 Procaspase3 Procaspase3->Caspase3 DNA Fragmentation DNA Fragmentation Caspase3->DNA Fragmentation Execution of Apoptosis Apoptosome->Caspase9 Activation

Caption: Proposed intrinsic apoptotic pathway induced by long-chain amino alcohols.

General Experimental Workflow for Toxicity Profiling

The following diagram illustrates a typical workflow for assessing the cytotoxic profile of a novel compound.

G cluster_workflow Experimental Workflow Start Start CellCulture Cell Line Culture (e.g., A549, HepG2, Fibroblasts) Start->CellCulture CytotoxicityAssay Cytotoxicity Screening (e.g., MTT Assay) CellCulture->CytotoxicityAssay DetermineIC50 Determine IC50 Value CytotoxicityAssay->DetermineIC50 ApoptosisAssay Mechanism of Cell Death (Annexin V/PI Staining) DetermineIC50->ApoptosisAssay CaspaseAssay Caspase Activity Assay (e.g., Caspase-3) ApoptosisAssay->CaspaseAssay DataAnalysis Data Analysis & Interpretation CaspaseAssay->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro cytotoxicity and apoptosis evaluation.

Conclusion

While direct experimental data for this compound remains elusive, the analysis of its structural analogs strongly suggests it possesses cytotoxic properties, likely inducing apoptosis through the mitochondrial pathway. The provided experimental protocols offer a robust framework for the in-house evaluation of this and other novel long-chain amino alcohols. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this specific compound to fully understand its therapeutic potential.

References

Validating the Mechanism of "4-(Tetradecylamino)butan-2-ol"-Induced Phospholipidosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of phospholipidosis (PLD) induced by the novel cationic amphiphilic drug (CAD), "4-(Tetradecylamino)butan-2-ol". As no specific data exists for this compound, this document outlines a comparative approach, utilizing the well-characterized PLD inducers, Amiodarone and Chloroquine, as benchmarks. The provided experimental protocols and data presentation formats will enable a thorough investigation and objective comparison of the test compound's effects.

Introduction to Drug-Induced Phospholipidosis

Drug-induced phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids within cells, leading to the formation of distinct multi-lamellar bodies.[1] This condition is a known side effect of many cationic amphiphilic drugs (CADs), which typically possess a hydrophobic moiety and a protonatable amine group.[2] The proposed mechanisms for CAD-induced PLD primarily revolve around the drug's accumulation in the acidic environment of lysosomes, where it can interfere with phospholipid metabolism. This interference may occur through direct inhibition of lysosomal phospholipases, such as lysosomal phospholipase A2 (LPLA2), or by neutralizing the negative charge of intralysosomal vesicles, which is crucial for the activity of these enzymes.[3][4]

Validating the PLD-inducing potential and understanding the underlying mechanism of a new chemical entity like "this compound" is a critical step in preclinical safety assessment.

Comparative Data on Known Phospholipidosis Inducers

To objectively assess the PLD-inducing potential of "this compound", it is essential to compare its effects with established inducers. The following tables summarize quantitative data for Amiodarone and Chloroquine from in vitro studies.

Table 1: In Vitro Phospholipidosis Induction in HepG2 Cells

CompoundAssayEndpointValueReference
Amiodarone LipidTOX Red AssayEC504.96 µM[5]
Chloroquine LipidTOX StainingIncreased Lipid ContentSignificant at 1-30 µM[6]
"this compound" To be determinedEC50 / Effective Concentration--

Table 2: Effects on Lysosomal Function and Gene Expression

CompoundTarget/MarkerEffectMagnitude of ChangeReference
Amiodarone Lysosomal Phospholipase A2 (LPLA2)InhibitionDose-dependent[1]
Phospholipid Metabolism Genes (e.g., PLA2G2A)DownregulationSignificant[1]
Chloroquine Lysosomal pHIncreaseTransient[7]
Autophagy FluxInhibitionSignificant[8]
"this compound" To be determinedTo be determinedTo be determined-

Table 3: Impact on Cellular Lipidome

CompoundLipid ClassChangeTissue/Cell TypeReference
Amiodarone Phosphatidylcholines, Sphingomyelins, CeramidesIncreaseRat Liver[9]
Triacylglycerols, Fatty AcidsDecreaseRat Liver[9]
Chloroquine Neutral LipidsIncreaseHMEC-1 Cells[6]
"this compound" To be determinedTo be determinedTo be determined-

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Phospholipidosis Induction Assay (Fluorescent Probe-Based)

This protocol utilizes a fluorescently labeled phospholipid, such as NBD-PE or LipidTOX™ Red, to quantify the intracellular accumulation of phospholipids.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • Test compound ("this compound"), Amiodarone, Chloroquine

  • Fluorescent phospholipid probe (e.g., NBD-PE or LipidTOX™ Red)

  • Hoechst 33342 stain (for nuclear counterstaining)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixation)

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound, Amiodarone, and Chloroquine in cell culture medium.

  • Staining and Treatment: Add the fluorescent phospholipid probe to the cell culture medium at the recommended concentration. Remove the old medium from the cells and add the medium containing the probe and the test compounds.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Fixation and Nuclear Staining: After incubation, wash the cells with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then stain with Hoechst 33342 for 10 minutes.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system or measure the total fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescent signal of the phospholipid probe to the cell number (determined by the Hoechst stain). Calculate the EC50 value for each compound, representing the concentration at which 50% of the maximal phospholipid accumulation is observed.

Transmission Electron Microscopy (TEM) for Lamellar Body Visualization

TEM is the gold standard for confirming phospholipidosis by visualizing the characteristic ultrastructural changes in lysosomes.

Materials:

  • Treated and untreated cells from culture

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin (e.g., Epon)

  • Uranyl acetate and lead citrate (for staining)

  • Transmission Electron Microscope

Procedure:

  • Cell Fixation: Gently wash the cell monolayer with PBS and then fix with the primary fixative for 1-2 hours at room temperature.

  • Post-fixation: Wash the cells with cacodylate buffer and then post-fix with the secondary fixative for 1 hour on ice. This step enhances the contrast of lipid structures.

  • Dehydration: Wash the cells with buffer and then dehydrate through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltration: Infiltrate the cells with a mixture of propylene oxide and epoxy resin, gradually increasing the resin concentration.

  • Embedding and Polymerization: Embed the cells in pure epoxy resin and polymerize in an oven at 60°C for 48 hours.

  • Sectioning and Staining: Cut ultra-thin sections (70-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of lysosomes to identify the presence of lamellar bodies.

Lipidomics Analysis by Mass Spectrometry

Lipidomics provides a comprehensive and quantitative analysis of the changes in the cellular lipid profile upon drug treatment.

Materials:

  • Treated and untreated cell pellets

  • Lipid extraction solvents (e.g., chloroform, methanol, water or methyl-tert-butyl ether (MTBE), methanol, water)

  • Internal standards (a mixture of deuterated lipids)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Collection: Harvest cells by scraping and pellet them by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in ice-cold PBS. Add the internal standards and perform lipid extraction using a biphasic solvent system (e.g., Bligh-Dyer or MTBE method).

  • Phase Separation: Centrifuge the samples to separate the organic (lipid-containing) and aqueous phases.

  • Drying and Reconstitution: Transfer the organic phase to a new tube and dry it under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the lipid extract into the LC-MS system. Separate the different lipid classes using a suitable chromatography column and detect and quantify the individual lipid species using the mass spectrometer.

  • Data Analysis: Process the raw data to identify and quantify the lipid species. Perform statistical analysis to identify significant changes in the lipid profiles between treated and untreated samples.

Visualizing the Mechanism and Workflow

To facilitate a clear understanding of the proposed mechanisms and experimental procedures, the following diagrams are provided.

phospholipidosis_mechanism cluster_cell Cell CAD This compound (CAD) Lysosome Lysosome (Acidic pH) CAD->Lysosome Enters & gets trapped LPLA2 Lysosomal Phospholipase A2 CAD->LPLA2 Inhibition LB Lamellar Bodies (Phospholipid Accumulation) Lysosome->LB Formation PL Phospholipids PL->Lysosome Delivery for degradation LPLA2->PL Degrades experimental_workflow cluster_assays Experimental Validation cluster_data Data Analysis & Comparison start Start: Treat Cells with 'this compound', Amiodarone, and Chloroquine fluorescent_assay Fluorescent Probe Assay (NBD-PE / LipidTOX) start->fluorescent_assay tem Transmission Electron Microscopy (TEM) start->tem lipidomics Lipidomics (LC-MS) start->lipidomics quant_data Quantitative Data (EC50, Fold Change) fluorescent_assay->quant_data qual_data Qualitative Data (Lamellar Body Images) tem->qual_data lipid_profile Lipid Profile Changes lipidomics->lipid_profile conclusion Conclusion: Validate Mechanism & Compare Potency quant_data->conclusion qual_data->conclusion lipid_profile->conclusion logical_relationship cluster_compound Compound Properties cluster_mechanism Cellular Mechanism cluster_outcome Phenotypic Outcome structure Cationic Amphiphilic Structure lysosome_acc Lysosomal Accumulation structure->lysosome_acc Leads to enzyme_inhib Enzyme Inhibition (e.g., LPLA2) lysosome_acc->enzyme_inhib Causes pl_acc Phospholipid Accumulation enzyme_inhib->pl_acc Results in lb_formation Lamellar Body Formation pl_acc->lb_formation Manifests as

References

A Comparative Analysis of Amino Alcohol-Based Ionizable Lipids for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics has been revolutionized by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This guide provides a comparative analysis of a promising class of ionizable lipids: analogs of 4-(alkylamino)alkanol, focusing on alkenyl amino alcohol lipids, which have demonstrated exceptional potency in preclinical studies. We will delve into their performance, supported by experimental data, and provide detailed protocols for their formulation and evaluation.

Performance Comparison of Ionizable Lipids

The in vivo efficacy of ionizable lipids is a key determinant of their therapeutic potential. The following table summarizes the performance of a novel alkenyl amino alcohol (AAA) ionizable lipid, OF-02, in comparison to established benchmark ionizable lipids for the delivery of messenger RNA (mRNA) encoding human erythropoietin (EPO) in mice. The data highlights the significant improvement in protein expression achieved with the bioinspired AAA lipid.

Ionizable LipidSerum EPO Concentration (ng/mL) at 0.75 mg/kg mRNA DoseFold Increase vs. cKK-E12Key Structural Features
OF-02 14200 ± 1500[1]~2.0xAlkenyl amino alcohol headgroup
cKK-E12 7100 ± 700[1]1.0x (Benchmark)Not specified in detail in the provided text
503O13 2800 ± 200[1]~0.4xNot specified in detail in the provided text
C12-200 7100 ± 500[1]~1.0xNot specified in detail in the provided text
PBS Control Not significant-No lipid

Experimental Protocols

The successful formulation and evaluation of lipid nanoparticles require meticulous and standardized procedures. Below are detailed methodologies for key experiments involved in the development and characterization of mRNA-LNP therapeutics.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a reproducible method for generating nanoparticles with controlled size and polydispersity.[2][3][4][5]

Materials:

  • Ionizable lipid (e.g., OF-02), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000)

  • mRNA in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Prepare the lipid solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in the citrate buffer.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rate ratio on the microfluidic mixing device (typically 3:1 aqueous to organic phase).

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

Characterization of LNP Physicochemical Properties

a) Size and Polydispersity Index (PDI) Measurement:

  • Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.[3]

  • Dilute the LNP suspension in PBS to an appropriate concentration.

  • Perform the measurement according to the instrument's instructions.

b) Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

  • The zeta potential is an indicator of colloidal stability.

c) mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA.[3]

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%.[6]

In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines the procedure for assessing the in vivo protein expression from mRNA delivered by LNPs in a murine model.[1]

Materials:

  • mRNA-LNP formulations

  • C57BL/6 mice (or other appropriate animal model)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for the target protein (e.g., human EPO)

Procedure:

  • Administer the mRNA-LNP formulations to mice via intravenous (i.v.) injection at the desired dose (e.g., 0.75 mg/kg).

  • Include a negative control group receiving PBS.

  • At a predetermined time point (e.g., 6 hours post-injection), collect blood samples from the mice.

  • Isolate the serum from the blood samples.

  • Quantify the concentration of the expressed protein (e.g., EPO) in the serum using a specific ELISA kit according to the manufacturer's instructions.

  • Compare the protein expression levels between different LNP formulations and the control group.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the general workflow for the formulation and evaluation of amino alcohol-based ionizable lipid nanoparticles for mRNA delivery.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vivo Evaluation Lipid_Prep Lipid Preparation (Ethanol Phase) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep mRNA Preparation (Aqueous Phase) mRNA_Prep->Microfluidics Dialysis Dialysis vs. PBS Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Dialysis->Encapsulation Injection IV Injection in Mice Dialysis->Injection Blood_Collection Blood Collection Injection->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation ELISA Protein Quantification (ELISA) Serum_Isolation->ELISA Analysis Analysis ELISA->Analysis Data Analysis & Comparison

Caption: Workflow for LNP formulation, characterization, and in vivo evaluation.

Signaling and Cellular Uptake Pathway

The mechanism of action for LNP-mediated mRNA delivery involves several key cellular processes. The following diagram illustrates a simplified signaling pathway for the endocytosis and endosomal escape of lipid nanoparticles.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (LNP) (Neutral Charge at Physiological pH) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Membrane Fusion) Late_Endosome->Endosomal_Escape Protonation of ionizable lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Translation mRNA Translation -> Protein Production Cytoplasm->Translation

Caption: Simplified pathway of LNP cellular uptake and mRNA release.

References

A Head-to-Head Comparison: 4-(Tetradecylamino)butan-2-ol-like Lipid Nanoparticles vs. Alternative Methods for Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of genetic material into primary cells is a critical bottleneck. This guide provides an objective comparison of transfection methodologies, focusing on the performance of lipid nanoparticles (LNPs) formulated with 4-(tetradecylamino)butan-2-ol-like amino alcohol lipids against established alternatives such as electroporation and lentiviral transduction. The data presented is synthesized from multiple studies to offer a comprehensive overview for selecting the optimal method for your primary cell research.

While specific data for "this compound" is not available in the public domain, its structure is representative of a class of amino alcohol-based ionizable lipids that are integral to modern LNP formulations for mRNA delivery. These lipids are characterized by their ability to be protonated at acidic pH, facilitating nucleic acid encapsulation and endosomal escape, while remaining neutral at physiological pH, which reduces cytotoxicity. This guide will, therefore, focus on the performance of LNPs containing these advanced amino alcohol lipids.

Performance Snapshot: LNP vs. Electroporation vs. Lentivirus

The choice of transfection method is highly dependent on the primary cell type and the experimental goals. Below is a summary of expected performance metrics based on available literature.

Table 1: Transfection Efficiency Comparison
Primary Cell TypeLipid Nanoparticles (Amino Alcohol-based)ElectroporationLentiviral Transduction
T Cells ~75% (biallelic KO)[1]Variable, can be lower than LNPs[2]High, but can be variable
Hematopoietic Stem Cells (HSCs) High, comparable to electroporation[1][3]High, but with significant cytotoxicity[1][3]High, with stable integration
Primary Neurons Emerging, promising resultsLow efficiency, high toxicity[4]High, up to 85-90%[5][6]
Table 2: Cell Viability and Cytotoxicity Comparison
Primary Cell TypeLipid Nanoparticles (Amino Alcohol-based)ElectroporationLentiviral Transduction
T Cells High viability, minimal cytotoxicity[1][2]Significant cell death and stress response[1][7]Generally good, but potential for toxicity[4]
Hematopoietic Stem Cells (HSCs) High viability, reduced stress response[1][3][7]Significant cytotoxicity and p53 activation[1][3][7]Good viability, risk of insertional mutagenesis
Primary Neurons Generally low toxicityHigh toxicity, detrimental to neuron health[4]Can be toxic, requires optimization[4][8]

In-Depth Analysis of Transfection Methodologies

Lipid Nanoparticles (LNPs) with Amino Alcohol Lipids

LNPs have emerged as a leading non-viral vector for nucleic acid delivery, particularly for delicate primary cells. The incorporation of ionizable amino alcohol lipids has significantly improved their efficacy and safety profile.

Mechanism of Action: LNPs encapsulate mRNA or other nucleic acids. After uptake by the cell through endocytosis, the amino alcohol lipids become protonated in the acidic environment of the endosome. This charge reversal is thought to destabilize the endosomal membrane, facilitating the release of the genetic payload into the cytoplasm.

Advantages:

  • High Efficiency in Difficult-to-Transfect Cells: LNPs have shown remarkable success in transfecting primary T cells and HSCs, often outperforming electroporation in terms of the yield of viable, edited cells.[1][2]

  • Low Cytotoxicity: Compared to physical methods like electroporation, LNPs induce significantly less cell stress, apoptosis, and inflammatory responses.[1][7]

  • Transient Expression: For applications like gene editing with CRISPR-Cas9, the transient expression of the nuclease from mRNA delivered by LNPs is advantageous as it reduces the risk of off-target effects.

Limitations:

  • Developing Field for Neurons: While promising, the use of LNPs for primary neuron transfection is less established than lentiviral methods.

  • Formulation Complexity: The preparation of effective LNPs requires careful optimization of lipid composition and manufacturing processes.

Electroporation

Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of nucleic acids. It is a widely used physical transfection method.

Mechanism of Action: An applied electrical field disrupts the cell membrane, creating temporary pores through which molecules like DNA or RNA can pass into the cytoplasm.

Advantages:

  • Broad Applicability: Electroporation can be used to transfect a wide variety of cell types.

  • Non-viral: Avoids the risks associated with viral vectors, such as immunogenicity and insertional mutagenesis.

Limitations:

  • High Cytotoxicity: The primary drawback of electroporation is the significant cell death and stress it induces, particularly in sensitive primary cells like T cells and HSCs.[1][3][7] This can lead to a low overall yield of viable, transfected cells.

  • Variable Efficiency: Transfection efficiency can be highly variable and requires extensive optimization of parameters for each cell type.

Lentiviral Transduction

Lentiviral vectors are engineered viruses that can efficiently deliver and integrate genetic material into the genome of both dividing and non-dividing cells.

Mechanism of Action: Lentiviral particles bind to the target cell surface and release their RNA genome, which is then reverse-transcribed into DNA and integrated into the host cell's genome, leading to stable, long-term gene expression.

Advantages:

  • High Efficiency and Stable Expression: Lentiviruses are highly efficient at transducing a broad range of cell types, including primary neurons, and can achieve long-lasting gene expression.[5][6]

  • Established Protocols: Well-established protocols are available for producing and using lentiviral vectors.

Limitations:

  • Risk of Insertional Mutagenesis: The integration of the viral genome into the host DNA carries a risk of disrupting essential genes or activating oncogenes.

  • Immunogenicity: Viral proteins can elicit an immune response in the host.

  • Complex and Time-Consuming Production: The production of high-titer, safe lentiviral vectors is a multi-step and labor-intensive process.

  • Toxicity: High concentrations of lentivirus can be toxic to primary cells.[4][8]

Experimental Protocols

Protocol 1: LNP-mediated mRNA Transfection of Primary T Cells

This protocol is a generalized procedure based on principles described in the literature for transfecting primary T cells with mRNA-loaded LNPs containing amino alcohol-based ionizable lipids.

  • T Cell Activation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) and activate them using anti-CD3/CD28 antibodies for 48-72 hours.

  • LNP Formulation: Prepare LNPs by mixing an ethanol phase containing the amino alcohol lipid, DSPC, cholesterol, and a PEG-lipid with an acidic aqueous buffer (pH 4.0) containing the mRNA cargo. This is typically done using a microfluidic mixing device.

  • Dialysis: Dialyze the formulated LNPs against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in stable, neutral-charged nanoparticles.

  • Transfection: Add the LNP-mRNA complexes to the activated T cell culture at a predetermined optimal concentration.

  • Incubation: Incubate the cells with the LNPs for 24-48 hours.

  • Analysis: Assess transfection efficiency by measuring the expression of the protein encoded by the delivered mRNA (e.g., via flow cytometry for a fluorescent reporter protein) and cell viability using a suitable assay (e.g., trypan blue exclusion or a fluorescence-based viability stain).

Protocol 2: Electroporation of Primary Hematopoietic Stem Cells (HSCs)

This protocol provides a general outline for the electroporation of CD34+ HSCs.

  • Cell Preparation: Thaw and culture cryopreserved CD34+ HSCs in a suitable cytokine-supplemented medium for 48 hours.[9]

  • Electroporation Buffer: Resuspend the HSCs in a commercial or optimized electroporation buffer at a density of 10 x 10^6 cells/mL.[10]

  • Nucleic Acid Addition: Add the plasmid DNA or mRNA to the cell suspension.

  • Electroporation: Transfer the cell/nucleic acid mixture to an electroporation cuvette and apply an optimized electrical pulse using an electroporator (e.g., square wave pulse).[9][10]

  • Recovery: Immediately after electroporation, transfer the cells to a pre-warmed culture medium supplemented with appropriate cytokines to allow for recovery.

  • Analysis: After 24-48 hours, assess transfection efficiency and cell viability.

Protocol 3: Lentiviral Transduction of Primary Neurons

This is a standard protocol for transducing primary neuronal cultures with lentiviral vectors.[5][11]

  • Virus Preparation: Produce high-titer lentiviral stocks by transfecting HEK293T cells with packaging plasmids and the lentiviral vector encoding the gene of interest. Concentrate the virus from the supernatant, for example, by ultracentrifugation.[5][6]

  • Neuron Culture: Plate primary neurons on a suitable substrate (e.g., poly-L-lysine coated plates).

  • Transduction: Add the concentrated lentivirus to the neuron culture medium at an optimized multiplicity of infection (MOI). For sensitive cells like primary neurons, polybrene may be omitted or used at a very low concentration.[8][12]

  • Incubation: Incubate the neurons with the virus for 12-24 hours.

  • Medium Change: Replace the virus-containing medium with fresh culture medium.

  • Gene Expression: Allow 3-7 days for the expression of the transduced gene to reach a detectable level.

  • Analysis: Evaluate transduction efficiency by visualizing a fluorescent reporter or through immunostaining for the protein of interest. Assess neuronal health and viability morphologically.

Visualizing the Processes

To better understand the experimental workflows and underlying mechanisms, the following diagrams have been generated.

LNP_Transfection_Workflow cluster_preparation LNP Formulation cluster_transfection Cellular Transfection Lipid Mix\n(Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(Ethanol)->Microfluidic Mixing mRNA\n(Aqueous Buffer pH 4) mRNA (Aqueous Buffer pH 4) mRNA\n(Aqueous Buffer pH 4)->Microfluidic Mixing LNPs (pH 4) LNPs (pH 4) Microfluidic Mixing->LNPs (pH 4) Dialysis (PBS pH 7.4) Dialysis (PBS pH 7.4) LNPs (pH 4)->Dialysis (PBS pH 7.4) Final LNPs Final LNPs Dialysis (PBS pH 7.4)->Final LNPs Primary Cells Primary Cells Final LNPs->Primary Cells Incubation Incubation Primary Cells->Incubation Add LNPs Analysis Analysis Incubation->Analysis 24-48h

Caption: Workflow for primary cell transfection using lipid nanoparticles.

Endosomal_Escape_Pathway LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell Membrane Cell Membrane Endosome (pH 6.5-5.5) Endosome (pH 6.5-5.5) Endocytosis->Endosome (pH 6.5-5.5) Protonation of\nAmino Alcohol Lipid Protonation of Amino Alcohol Lipid Endosome (pH 6.5-5.5)->Protonation of\nAmino Alcohol Lipid 2. Acidification Endosomal Destabilization Endosomal Destabilization Protonation of\nAmino Alcohol Lipid->Endosomal Destabilization 3. Interaction with Endosomal Membrane mRNA Release mRNA Release Endosomal Destabilization->mRNA Release 4. Escape Translation Translation mRNA Release->Translation Protein Expression Protein Expression Translation->Protein Expression

References

Head-to-head comparison of "4-(Tetradecylamino)butan-2-ol" with commercial transfection reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular and molecular biology, the efficient delivery of nucleic acids into cells is a cornerstone of research and therapeutic development. While a vast array of transfection reagents are available, a direct comparison of their performance is often challenging to find. This guide provides a head-to-head comparison of three widely used commercial transfection reagents: Lipofectamine™, FuGENE®, and TurboFectin™. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.

Initially, this guide was intended to provide a comparative analysis of "4-(Tetradecylamino)butan-2-ol" against commercial transfection reagents. However, a comprehensive search of scientific literature and commercial databases revealed no available data for this specific compound as a transfection reagent. Therefore, the focus of this guide has been shifted to a detailed comparison of established and commercially available transfection reagents. The principles and methodologies discussed herein would nonetheless be applicable to the evaluation of novel cationic lipids like "this compound" should they become available.

Cationic lipid-based transfection reagents are synthetic molecules that possess a positively charged head group and one or two hydrocarbon tails.[1] These lipids form complexes, often called lipoplexes, with negatively charged nucleic acids such as plasmid DNA and siRNA.[2][3] The net positive charge of these complexes facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake through endocytosis.[2][4] Once inside the cell, the cationic lipid helps in the endosomal escape of the nucleic acid, allowing it to reach its target compartment – the nucleus for DNA or the cytoplasm for siRNA.[1]

Performance Comparison of Commercial Transfection Reagents

The selection of a suitable transfection reagent is critical and depends on various factors, including the cell type being used, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cell viability.[5][6][7] This section presents a comparative summary of transfection efficiency and cytotoxicity for Lipofectamine™, FuGENE®, and TurboFectin™ in commonly used cell lines. The data presented is a synthesis of findings from multiple studies.[8][9][10][11]

Transfection Efficiency

Transfection efficiency is a measure of the percentage of cells that successfully take up and express the foreign nucleic acid. It is often assessed using reporter genes that produce a readily detectable protein, such as Green Fluorescent Protein (GFP) or luciferase.[4][12] The following table summarizes the relative transfection efficiencies of the three reagents in different cell lines.

Cell LineLipofectamine™FuGENE®TurboFectin™
HEK293 +++++++
HeLa ++++++++
CHO-K1 +++++++
A549 +++++
MCF-7 ++++
NIH-3T3 ++++

Table 1: Relative Transfection Efficiency of Commercial Reagents. This table provides a qualitative comparison of the transfection efficiency of Lipofectamine™, FuGENE®, and TurboFectin™ in various cell lines. The ratings are based on a synthesis of publicly available data. '+++' indicates high efficiency, '++' indicates moderate efficiency, and '+' indicates lower efficiency.

Cytotoxicity

A significant challenge in transfection is the potential for cytotoxicity induced by the transfection reagent.[6] High concentrations of cationic lipids can disrupt cell membranes and trigger apoptotic pathways. Therefore, it is crucial to balance high transfection efficiency with low cytotoxicity. The MTT assay is a common method to assess cell viability after transfection.[13][14] The following table summarizes the relative cytotoxicity of the three reagents.

Cell LineLipofectamine™FuGENE®TurboFectin™
HEK293 ++++
HeLa ++++
CHO-K1 +++
A549 +++++
MCF-7 ++++
NIH-3T3 +++++++

Table 2: Relative Cytotoxicity of Commercial Reagents. This table provides a qualitative comparison of the cytotoxicity of Lipofectamine™, FuGENE®, and TurboFectin™ in various cell lines. The ratings are based on a synthesis of publicly available data. '+++' indicates high cytotoxicity, '++' indicates moderate cytotoxicity, and '+' indicates low cytotoxicity.

Experimental Protocols

To ensure reproducibility and allow for a standardized comparison of transfection reagents, detailed experimental protocols are provided below for a typical transfection experiment, as well as for the assessment of transfection efficiency and cytotoxicity.

General Transfection Protocol (24-well plate format)

This protocol provides a general guideline for transiently transfecting plasmid DNA into adherent mammalian cells using a cationic lipid-based reagent.[1][2][15]

Materials:

  • Adherent mammalian cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA (0.5-1.0 µg/µL in TE buffer)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™, FuGENE®, TurboFectin™)

  • Serum-free medium (e.g., Opti-MEM™)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For most cell lines, this is typically 5 x 10^4 to 2 x 10^5 cells per well.

  • Preparation of DNA-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 1-2 µL of the transfection reagent in 50 µL of serum-free medium. The optimal reagent-to-DNA ratio should be determined empirically for each cell line and reagent combination. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA (from Tube A) and the diluted transfection reagent (from Tube B). Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection: a. Gently add the 100 µL of the DNA-lipid complex mixture dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

Transfection Efficiency Assessment using GFP Expression

This protocol describes how to quantify transfection efficiency by measuring the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.[12][16][17]

Procedure:

  • Post-transfection Incubation: Following the general transfection protocol with a GFP-expressing plasmid, incubate the cells for 24-48 hours.

  • Sample Preparation (for Flow Cytometry): a. Gently wash the cells with phosphate-buffered saline (PBS). b. Detach the cells using a non-enzymatic cell dissociation solution or trypsin. c. Resuspend the cells in PBS containing 2% FBS.

  • Data Acquisition: a. Fluorescence Microscopy: Observe the cells under a fluorescence microscope equipped with a filter set for GFP. Capture images from several random fields of view. Manually or using image analysis software, count the number of GFP-positive cells and the total number of cells to calculate the percentage of transfected cells. b. Flow Cytometry: Analyze the cell suspension using a flow cytometer. Use a non-transfected cell sample as a negative control to set the gate for GFP-positive cells. The percentage of events falling within this gate represents the transfection efficiency.

Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to determine the viability of cells following transfection.[13][18]

Procedure:

  • Post-transfection Incubation: Following the general transfection protocol, incubate the cells for 24 hours.

  • MTT Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 20 µL of the MTT solution to each well of the 24-well plate. c. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 200 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in isopropanol) to each well. c. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: a. Transfer 100 µL of the solubilized formazan solution from each well to a 96-well plate. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate cell viability as a percentage relative to untransfected control cells.

Visualizing the Transfection Process

To better understand the mechanisms and workflows involved in transfection, the following diagrams have been generated using Graphviz.

Transfection_Workflow cluster_preparation Preparation cluster_complexation Complex Formation cluster_transfection Transfection & Expression DNA Plasmid DNA Complex DNA-Lipid Complex DNA->Complex Mix with Reagent Cationic Lipid Reagent Reagent->Complex Cell Target Cell Complex->Cell Add to cells Endosome Endosome Cell->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Entry mRNA mRNA Nucleus->mRNA Transcription Protein Expressed Protein mRNA->Protein Translation Reporter_Gene_Pathway DNA_Complex Transfection Complex (DNA + Reagent) Cell_Membrane Cell Membrane DNA_Complex->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nuclear_Pore Nuclear Pore Cytoplasm->Nuclear_Pore Nuclear Import Translation Translation Cytoplasm->Translation Nucleus Nucleus Nuclear_Pore->Nucleus Transcription Transcription Nucleus->Transcription mRNA Reporter mRNA Transcription->mRNA mRNA->Cytoplasm Nuclear Export Reporter_Protein Reporter Protein (e.g., GFP, Luciferase) Translation->Reporter_Protein Detection Detection (Fluorescence/Luminescence) Reporter_Protein->Detection

References

Validating Gene Knockdown: A Comparative Guide for Novel Compounds and siRNA using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel therapeutic agents for gene silencing necessitates rigorous validation of their on-target effects. This guide provides a comparative framework for validating the knockdown efficiency of a hypothetical novel compound, "4-(Tetradecylamino)butan-2-ol," against the well-established method of small interfering RNA (siRNA) technology, with a focus on quantitative Polymerase Chain Reaction (qPCR) as the primary validation method.

Comparative Knockdown Efficiency: A Hypothetical Analysis

To illustrate the validation process, the following table presents hypothetical data comparing the knockdown efficiency of "this compound" and a validated siRNA targeting the same hypothetical gene, Gene X.

Treatment Group Target Gene: Gene X Off-Target Gene: Gene Y
Concentration % mRNA Remaining (± SD) % mRNA Remaining (± SD)
Untreated Control 100 ± 5.2100 ± 4.8
"this compound" (10 µM) 35 ± 3.198 ± 5.5
"this compound" (50 µM) 12 ± 2.595 ± 4.9
siRNA targeting Gene X (50 nM) 15 ± 2.897 ± 5.1
Scrambled siRNA Control (50 nM) 99 ± 4.799 ± 5.3

Table 1: Hypothetical Knockdown Efficiency of "this compound" vs. siRNA. This table showcases a hypothetical comparison of the percentage of remaining mRNA for a target gene (Gene X) and an off-target gene (Gene Y) after treatment with different concentrations of "this compound" and a specific siRNA. The data illustrates a dose-dependent knockdown for the novel compound and high specificity for both agents, with minimal impact on the off-target gene. Standard deviation (SD) is included to represent experimental variability.

Experimental Workflow for Knockdown Validation

The following diagram outlines the typical workflow for validating the knockdown efficiency of a test compound, such as "this compound," or an siRNA using qPCR.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 qPCR Analysis a Seed Cells b Treat with 'this compound' or Transfect with siRNA a->b c Incubate for Optimal Duration b->c d Total RNA Isolation c->d Harvest Cells e RNA Quantification & Quality Control d->e f Reverse Transcription (cDNA Synthesis) e->f g Prepare qPCR Reaction Mix f->g cDNA Template h Perform qPCR g->h i Data Analysis (Relative Quantification) h->i

Figure 1. Experimental Workflow. This diagram illustrates the key stages in validating gene knockdown efficiency, from cell culture and treatment to qPCR analysis and data interpretation.

Detailed Experimental Protocol: qPCR Validation of Gene Knockdown

This protocol provides a detailed methodology for assessing the knockdown efficiency of a therapeutic agent.

1. Cell Culture and Treatment:

  • Cell Seeding: Plate a suitable cell line in 24-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Treatment/Transfection:

    • "this compound": Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute the stock to the desired final concentrations in cell culture medium and add to the cells. Include a vehicle-only control.

    • siRNA: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Add the complexes to the cells at the desired final concentration. Include a non-targeting (scrambled) siRNA control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for compound uptake and target mRNA degradation.

2. RNA Isolation and Quantification:

  • RNA Extraction: Lyse the cells directly in the wells and isolate total RNA using a commercially available kit (e.g., TRIzol reagent or column-based kits).

  • RNA Quality and Quantity: Assess the purity and concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

4. Quantitative PCR (qPCR):

  • Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR detection system with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples. Calculate the relative gene expression using the ΔΔCt method. The percentage of mRNA remaining can be calculated as 2-ΔΔCt * 100.

Signaling Pathway of RNA Interference (RNAi)

For comparison, it is crucial to understand the mechanism of action of established knockdown methods like siRNA.

G cluster_0 Cytoplasm siRNA siRNA (double-stranded) RISC_loading RISC Loading Complex siRNA->RISC_loading siRNA_unwound Guide Strand (single-stranded) RISC_loading->siRNA_unwound Unwinding RISC_active Active RISC siRNA_unwound->RISC_active Incorporation mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Slicer Activity Degradation mRNA Degradation Cleavage->Degradation

Figure 2. siRNA-mediated Gene Silencing. This diagram outlines the key steps in the RNA interference pathway, where double-stranded siRNA is processed and incorporated into the RNA-induced silencing complex (RISC) to guide the cleavage and subsequent degradation of the target mRNA.

Alternative and Complementary Validation Methods

While qPCR is a robust method for quantifying mRNA levels, a multi-faceted approach to validation provides more comprehensive evidence of knockdown.

  • Western Blotting: To confirm that the reduction in mRNA levels translates to a decrease in protein expression, Western blotting is an essential complementary technique. This method quantifies the amount of the target protein in cell lysates.

  • Functional Assays: The ultimate validation of gene knockdown is the observation of an expected phenotypic change. This can be assessed through various functional assays, such as cell viability assays, migration assays, or specific enzyme activity assays, depending on the function of the target gene.

By employing these rigorous validation strategies, researchers can confidently assess the efficacy and specificity of novel gene silencing agents like "this compound" and compare their performance to established technologies, thereby accelerating the development of new therapeutics.

Navigating the In Vivo Landscape: A Comparative Guide to Lipid Nanoparticle Biodistribution

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vivo biodistribution of lipid-based nanoparticles, with a focus on formulations containing cationic and ionizable lipids akin to "4-(Tetradecylamino)butan-2-ol," offers critical insights for researchers and drug development professionals. This guide provides a comparative analysis of lipid nanoparticles (LNPs) against other common nanocarriers, supported by experimental data and detailed protocols to inform preclinical assessment and selection of optimal drug delivery systems.

Comparative Biodistribution of Nanoparticle Systems

The biodistribution of nanoparticles is heavily influenced by their physicochemical properties, including size, surface charge, and the presence of targeting ligands. A primary determinant of their in vivo journey is their interaction with the mononuclear phagocyte system (MPS), leading to accumulation in organs rich in macrophages, such as the liver and spleen.

Below is a comparative summary of the biodistribution profiles of various nanoparticle types, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which serve as relevant benchmarks for assessing advanced lipid formulations.

Nanoparticle TypePredominant Accumulation SitesKey Biodistribution CharacteristicsReference
Solid Lipid Nanoparticles (SLN) Liver, SpleenBiocompatible and biodegradable, often cleared by the reticuloendothelial system (RES). Surface modification (e.g., with Polysorbate 80) can reduce RES uptake and prolong circulation.[1][1](1)
Lipid Nanoparticles (LNP) Liver, Spleen, LungsSurface charge and PEGylation significantly impact biodistribution. Positively charged and non-PEGylated LNPs tend to accumulate more in the lungs and liver.[2][2](3)
Polymeric Nanoparticles (e.g., PLGA) Liver, SpleenBiodegradable polymers allow for controlled drug release. Size and surface properties are key determinants of their in vivo fate.
Liposomes Liver, SpleenAmong the most established nanocarriers, their circulation time and tumor accumulation can be enhanced by PEGylation ("stealth" liposomes).[4](4)

Experimental Protocols for In Vivo Biodistribution Assessment

Accurate assessment of nanoparticle biodistribution relies on robust and well-defined experimental protocols. Below are methodologies commonly employed in preclinical studies.

Animal Models and Administration
  • Animal Species: Male Wistar rats (200–250 g) or BALB/c mice (18-22 g) are frequently used.[5][6] All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6][7]

  • Housing: Animals are typically housed in metabolic cages with ad libitum access to food and water.[5]

  • Administration Route: Intravenous (i.v.) injection via the tail vein is a common route for assessing systemic biodistribution.[6] For specific applications, other routes like intraperitoneal (i.p.) or topical administration may be used.[7][8]

  • Dosage: The administered dose of nanoparticles is a critical parameter and should be clearly stated (e.g., 10 mg/kg).

Nanoparticle Labeling and Detection

To track nanoparticles in vivo, they are typically labeled with a detectable marker.

  • Fluorescent Labeling: Nanoparticles can be loaded with fluorescent dyes (e.g., cardiogreen, rhodamine, ICG).[6][9]

    • In Vivo Imaging: Whole-body imaging systems can provide real-time visualization of nanoparticle distribution at various time points (e.g., 6, 24, 48 hours post-injection).[6]

    • Ex Vivo Organ Imaging: After sacrificing the animal, major organs (heart, liver, spleen, lungs, kidneys, and tumor if applicable) are excised and imaged to quantify fluorescence intensity.[6]

  • Radiolabeling: Nanoparticles can be labeled with radioisotopes (e.g., Gallium-67, Iodine-124).[5][10]

    • SPECT-CT/PET Imaging: Techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) combined with CT scans provide 3D visualization and quantification of nanoparticle accumulation in different organs.[5][10]

    • Gamma Counting: Following organ harvesting, a gamma counter can be used to measure the radioactivity in each organ, providing a quantitative measure of biodistribution.

Tissue Processing and Analysis
  • Histology: Organs are collected, fixed (e.g., in formaldehyde), and sectioned for microscopic analysis.[5] Staining techniques, such as Hematoxylin and Eosin (H&E), can be used to assess any potential tissue damage or morphological changes induced by the nanoparticles.[1] For lipid-based nanoparticles, Oil Red O staining can be used to visualize lipid accumulation.[1]

  • Fluorescence Microscopy: Cryosections of organs can be examined under a fluorescence microscope to visualize the cellular and subcellular localization of fluorescently labeled nanoparticles.[5][7]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo biodistribution study of nanoparticles.

experimental_workflow cluster_preparation Nanoparticle Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis np_synthesis Nanoparticle Synthesis np_characterization Physicochemical Characterization np_synthesis->np_characterization np_labeling Labeling (Fluorescent/Radio) np_characterization->np_labeling np_admin Nanoparticle Administration np_labeling->np_admin animal_model Animal Model Selection animal_model->np_admin imaging In Vivo Imaging (e.g., IVIS, PET/SPECT) np_admin->imaging euthanasia Euthanasia & Organ Harvesting imaging->euthanasia organ_imaging Ex Vivo Organ Imaging/Counting euthanasia->organ_imaging histology Histological Analysis euthanasia->histology microscopy Fluorescence Microscopy euthanasia->microscopy quantification Quantification of Distribution organ_imaging->quantification toxicity Toxicity Assessment histology->toxicity quantification->toxicity

A generalized workflow for assessing the in vivo biodistribution of nanoparticles.

Signaling Pathways and Cellular Uptake

The interaction of nanoparticles with cells is a critical step in their biodistribution and therapeutic action. For lipid nanoparticles, especially those with cationic or ionizable lipids, electrostatic interactions with the negatively charged cell membrane play a significant role in cellular uptake, primarily through endocytosis.

cellular_uptake cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lnp Lipid Nanoparticle (LNP) cell_membrane Cell Membrane lnp->cell_membrane Adsorption endosome Early Endosome cell_membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation & Fusion cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Payload Release) lysosome->cytoplasm Degradation

References

Benchmarking Ion-Pair Reagents for Chromatographic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of ion-pair reagents is crucial for researchers, scientists, and drug development professionals seeking to optimize the separation of ionic and polar analytes. This guide provides a comparative analysis of commonly used ion-pair reagents. An initial investigation into "4-(Tetradecylamino)butan-2-ol" found no available scientific literature or experimental data supporting its use as an ion-pair reagent in chromatography.

Therefore, this guide will focus on well-established alternatives, presenting their performance characteristics, experimental protocols, and the underlying principles of ion-pair chromatography.

Principles of Ion-Pair Chromatography

Ion-pair chromatography is a technique used in reversed-phase liquid chromatography to enhance the retention and separation of ionic and highly polar compounds. It involves the addition of an ion-pair reagent to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on a nonpolar stationary phase.

Mechanism of Ion-Pair Chromatography cluster_0 Mobile Phase cluster_1 Stationary Phase Analyte Ionic Analyte (A⁺) IonPair Neutral Ion Pair (A⁺-IPR⁻) Analyte->IonPair Forms in Mobile Phase IPR Ion-Pair Reagent (IPR⁻) IPR->IonPair StationaryPhase Hydrophobic Stationary Phase (e.g., C18) IonPair->StationaryPhase Retained by Hydrophobic Interaction

Caption: Mechanism of Ion-Pair Chromatography.

Comparison of Common Ion-Pair Reagents

The selection of an appropriate ion-pair reagent is critical and depends on the nature of the analyte, the desired retention, and the detection method.[1] The following tables summarize the properties and applications of frequently used cationic and anionic ion-pair reagents.

Table 1: Anionic Ion-Pair Reagents (for Basic Analytes)

Ion-Pair ReagentTypical ConcentrationTypical pH RangeAdvantagesDisadvantagesKey Applications
Alkyl Sulfonates
1-Hexanesulfonic acid sodium salt5-20 mM2-7Good retention for moderately polar bases, readily available.[2]Non-volatile, can suppress MS signal.[2]Separation of catecholamines, small peptides.
1-Octanesulfonic acid sodium salt5-20 mM2-7Stronger retention for basic compounds than shorter chain sulfonates.[1]Non-volatile, strong retention can lead to long elution times.Analysis of tetracyclines and other basic drugs.[1]
Perfluorinated Carboxylic Acids
Trifluoroacetic acid (TFA)0.05-0.1% (v/v)< 2.5Volatile and compatible with LC-MS, good for peptide separations.[3]Can cause ion suppression in ESI-MS, strong UV absorbance at low wavelengths.Proteomics, peptide mapping.
Heptafluorobutyric acid (HFBA)0.05-0.1% (v/v)< 2.5Stronger ion-pairing than TFA leading to increased retention, volatile.Significant ion suppression in ESI-MS.Analysis of very basic compounds, oligonucleotides.

Table 2: Cationic Ion-Pair Reagents (for Acidic Analytes)

Ion-Pair ReagentTypical ConcentrationTypical pH RangeAdvantagesDisadvantagesKey Applications
Quaternary Amines
Tetrabutylammonium (TBA) salts (e.g., bromide, hydrogensulfate)5-50 mM2-8Provides strong retention for acidic compounds.[4]Non-volatile, can be difficult to remove from the column.[2]Separation of acidic drugs, nucleotides.
Alkylamines
Triethylamine (TEA)10-100 mM7-11Volatile, often used as a mobile phase modifier to improve peak shape of basic compounds.Strong odor, can be corrosive.Oligonucleotide analysis (often with HFIP).
N,N-Diisopropylethylamine (DIPEA)10-100 mM9-11Volatile, similar applications to TEA but with higher pKa.Can interfere with some detectors.Oligonucleotide and peptide analysis.

Experimental Protocols

The successful application of ion-pair chromatography relies on a well-defined experimental protocol. Below are generalized methodologies for method development.

General Workflow for Ion-Pair Reagent Selection and Method Development

Workflow for Ion-Pair Reagent Selection A Define Analyte Properties (pKa, Polarity) C Choose Ion-Pair Reagent Type (Anionic or Cationic) A->C B Select Column (e.g., C18, C8) D Select Reagent Hydrophobicity (Alkyl Chain Length) B->D C->D E Optimize Reagent Concentration D->E F Adjust Mobile Phase pH E->F G Optimize Organic Modifier (Acetonitrile, Methanol) F->G H Method Validation G->H

Caption: Ion-Pair Reagent Selection Workflow.

Protocol for Separation of Basic Analytes using an Anionic Ion-Pair Reagent
  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase Preparation:

    • Aqueous Component (Mobile Phase A): Prepare an aqueous buffer (e.g., 20 mM phosphate buffer) and add the selected alkyl sulfonate ion-pair reagent (e.g., 1-octanesulfonic acid sodium salt) at a concentration of 5-20 mM. Adjust the pH to be at least 2 pH units below the pKa of the basic analytes to ensure they are fully protonated.

    • Organic Component (Mobile Phase B): HPLC-grade acetonitrile or methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the analytes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time (at least 10-15 column volumes) to ensure a stable baseline.

  • Injection: Inject the sample dissolved in the initial mobile phase or a compatible solvent.

  • Detection: UV detection is common. If using LC-MS, volatile ion-pair reagents like TFA are preferred, although they may cause ion suppression.

Protocol for Separation of Acidic Analytes using a Cationic Ion-Pair Reagent
  • Column: A C18 or C8 reversed-phase column.

  • Mobile Phase Preparation:

    • Aqueous Component (Mobile Phase A): Prepare an aqueous buffer and add the selected quaternary ammonium salt (e.g., tetrabutylammonium bromide) at a concentration of 5-50 mM. Adjust the pH to be at least 2 pH units above the pKa of the acidic analytes to ensure they are fully deprotonated.

    • Organic Component (Mobile Phase B): HPLC-grade acetonitrile or methanol.

  • Gradient Elution: Start with a suitable initial percentage of Mobile Phase B and create a gradient to achieve the desired separation.

  • Equilibration: Thoroughly equilibrate the column with the mobile phase containing the ion-pair reagent.

  • Injection: Dissolve the sample in a solvent compatible with the mobile phase.

  • Detection: UV detection is standard. Non-volatile quaternary amines are generally not compatible with ESI-MS.

Disclaimer: The information provided in this guide is for general informational purposes only. All experimental work should be conducted in a controlled laboratory environment by qualified personnel.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of 4-(Tetradecylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. For 4-(Tetradecylamino)butan-2-ol, a comprehensive disposal plan involves a multi-step process that adheres to institutional and regulatory standards. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as hazardous. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : Characterize the waste. Is it pure this compound, a solution, or mixed with other chemicals? Based on its properties (amine and alcohol functional groups), it should be treated as chemical waste. Avoid mixing it with other waste streams to prevent unintended reactions[1][2].

  • Container Selection and Labeling :

    • Choose a container that is compatible with this compound. A high-density polyethylene (HDPE) container is generally a safe choice.

    • The container must be in good condition with a secure, leak-proof cap[1].

    • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the date when the first waste was added[3][4].

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1][3].

    • Ensure the container is kept closed except when adding waste[2][3].

    • Store incompatible materials separately. For instance, keep this amino alcohol waste away from strong oxidizing agents and acids[1].

  • Arranging for Disposal :

    • Do not dispose of this compound down the drain or in regular trash[5][6]. Amines can have noxious odors and may be harmful to aquatic life[7].

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste[3][4]. They are responsible for ensuring the waste is disposed of in a compliant manner, typically through a licensed hazardous waste disposal contractor[8][9][10][11].

  • Empty Container Disposal :

    • A container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol) before being considered "empty."

    • The rinsate must be collected and disposed of as hazardous waste[2].

    • After triple-rinsing, remove or deface the original label and dispose of the container as directed by your institution's policies, which may allow for recycling or disposal as non-hazardous waste[2].

Waste Minimization

In line with best laboratory practices, researchers should strive to minimize the generation of chemical waste. This can be achieved by:

  • Ordering only the necessary quantities of chemicals.

  • Maintaining an accurate chemical inventory to avoid duplicate purchases.

  • Designing experiments to use smaller quantities of materials[3].

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

G start Start: Have 4-(Tetradecylamino) -butan-2-ol Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed pure_waste Waste is pure or in a known solvent solution is_mixed->pure_waste No mixed_waste Waste is mixed with other chemicals is_mixed->mixed_waste Yes container Select a compatible, sealed waste container (e.g., HDPE) pure_waste->container check_compatibility Are all components chemically compatible? mixed_waste->check_compatibility compatible Components are compatible check_compatibility->compatible Yes incompatible Components are incompatible (e.g., strong acids, oxidizers) check_compatibility->incompatible No compatible->container segregate Segregate waste streams. Use separate containers. incompatible->segregate segregate->container label_container Label container with: 'Hazardous Waste' Chemical Name & Concentration Date container->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Waste properly disposed of by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-(Tetradecylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Tetradecylamino)butan-2-ol was not located. The following guidance is based on the safety data for structurally similar aliphatic amino alcohols, such as butan-2-ol. It is imperative for researchers to evaluate this chemical's specific properties and handle it with caution in a controlled laboratory environment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

Based on data for similar aliphatic amino alcohols, this compound is anticipated to present the following hazards:

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Assumed to be a combustible liquid. Vapors may be heavier than air and could form flammable mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment.[1][2][3]
Eye Irritation Expected to cause serious eye irritation.[1][2][3]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.Wear protective gloves and clothing. If on skin, take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][3]
Respiratory Irritation May cause respiratory irritation if inhaled.Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.[1][3]Use in a well-ventilated area. If feeling unwell, call a poison center or doctor.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check manufacturer's data for breakthrough time and permeation rate.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used when there is a splash hazard.[2]
Skin and Body Protection Laboratory coatA flame-retardant lab coat is advisable. Ensure it is fully buttoned.
Respiratory Protection Respirator (if necessary)If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational and Disposal Plans

Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: When transferring the chemical, use a funnel to prevent spills. Ground/bond container and receiving equipment to prevent static discharge.[1][2]

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate the work surface.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as oxidizing agents.

  • Store in a flammable liquids cabinet.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all liquid waste containing this chemical in a dedicated, properly labeled, and sealed container.

  • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled hazardous waste bag.

Disposal Procedure:

  • Do not dispose of this chemical down the drain or in the regular trash.

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][5]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash off with plenty of soap and water. Seek medical attention if irritation develops or persists.[2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[2] Water spray may be used to cool fire-exposed containers.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Workspace prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill Potential Hazard emergency_fire Fire handle_reaction->emergency_fire Potential Hazard emergency_exposure Personal Exposure handle_reaction->emergency_exposure Potential Hazard cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.